molecular formula C4H9NO2 B565109 N-Methyl-β-alanine-d3 CAS No. 1216493-51-4

N-Methyl-β-alanine-d3

Katalognummer: B565109
CAS-Nummer: 1216493-51-4
Molekulargewicht: 106.139
InChI-Schlüssel: VDIPNVCWMXZNFY-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methyl-β-alanine-d3, also known as N-Methyl-β-alanine-d3, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 106.139. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-β-alanine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-β-alanine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1216493-51-4

Molekularformel

C4H9NO2

Molekulargewicht

106.139

IUPAC-Name

3-(trideuteriomethylamino)propanoic acid

InChI

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3

InChI-Schlüssel

VDIPNVCWMXZNFY-FIBGUPNXSA-N

SMILES

CNCCC(=O)O

Synonyme

N-Methyl-β-aminopropionic Acid-d3;  3-(Methylamino)propionic acid-d3; 

Herkunft des Produkts

United States

Foundational & Exploratory

What are the chemical properties of N-Methyl-β-alanine-d3?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Methyl-β-alanine-d3

Introduction: Beyond the Proteome

In the landscape of modern chemical biology and drug development, precision and accuracy are paramount. While the twenty proteinogenic amino acids form the bedrock of biochemistry, their modified and isotopically labeled counterparts provide the nuanced tools required to dissect complex biological systems. N-Methyl-β-alanine-d3 is one such tool—a stable isotope-labeled (SIL) analog of the naturally occurring beta-amino acid.

The strategic replacement of the three protons on the N-methyl group with deuterium (³H or d) imparts a +3 Dalton mass shift without significantly altering the molecule's size, shape, or fundamental chemical reactivity. This seemingly subtle modification is, in fact, its most powerful feature. It transforms the molecule into an ideal internal standard for quantitative mass spectrometry and a sophisticated probe for metabolic pathway analysis. This guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and core applications of N-Methyl-β-alanine-d3, designed for researchers and scientists who require a robust understanding of this versatile chemical tool.

Part 1: Core Physicochemical Characteristics

The foundational properties of a molecule dictate its behavior in both chemical and biological environments. N-Methyl-β-alanine-d3 exists as a white crystalline solid at room temperature, and its structure as a zwitterionic amino acid governs its solubility and reactivity.[1][2][3]

PropertyValueSource(s)
IUPAC Name 3-(methyl-d3-amino)propanoic acid-
Synonyms N-Methyl-β-aminopropionic Acid-d3[4][5]
CAS Number 1216493-51-4[4][5]
Molecular Formula C₄H₆D₃NO₂[4][5][6]
Molecular Weight 106.14 g/mol [4][5][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 149 °C (for non-deuterated analog)
pKa (Carboxyl) ~3.55 (estimated from β-alanine)[7]
pKa (Amino) ~10.24 (estimated from β-alanine)[7]
Solubility Profile

As a zwitterionic amino acid, the solubility of N-Methyl-β-alanine-d3 is dominated by its polar carboxylate and ammonium groups. This profile is critical for its application in aqueous biological matrices and for selecting appropriate solvents during experimental workflows.

SolventSolubilityRationale & Source(s)
Water Highly SolubleThe polar nature of water forms strong hydrogen bonds with the amino and carboxyl groups.[8]
Methanol, Ethanol SolublePolar protic solvents can solvate the charged functional groups, though solubility may be less than in water.[9]
Acetonitrile Sparingly SolubleA polar aprotic solvent, less effective at solvating the zwitterionic form compared to protic solvents.
Dichloromethane InsolubleA non-polar solvent unable to form favorable interactions with the charged groups.[8]
Diethyl Ether, Hexanes InsolubleNon-polar solvents are incompatible with the polar, charged nature of the molecule.[7]

Part 2: Spectroscopic Profile

The utility of N-Methyl-β-alanine-d3 is fundamentally linked to its distinct spectroscopic signature, which differentiates it from its endogenous, non-labeled counterpart.

Mass Spectrometry (MS)

In mass spectrometry, N-Methyl-β-alanine-d3 is primarily used to quantify N-Methyl-β-alanine. The key principle is its predictable mass shift.

  • Molecular Ion: The deuterated compound will exhibit a molecular ion [M+H]⁺ at m/z 107.1, which is precisely 3 Daltons higher than the non-deuterated analog's [M+H]⁺ at m/z 104.1.

  • Fragmentation: The fragmentation pattern in tandem MS (MS/MS) is crucial for specific detection. While the exact fragmentation depends on the ionization method and collision energy, key fragments of the non-deuterated analog can be predicted from its structure. For instance, a common fragmentation pathway for amino acids is the loss of the carboxyl group (as CO₂ or H₂O + CO). The most informative fragmentation for N-Methyl-β-alanine involves the amine portion. The deuterated methyl group will remain on its fragment, allowing for the selection of a specific, mass-shifted fragment ion for quantification, ensuring no crosstalk with the analyte.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and assesses isotopic purity. The most telling feature in the ¹H NMR spectrum of N-Methyl-β-alanine-d3 is what is absent.

  • ¹H NMR: The sharp singlet corresponding to the N-methyl protons, typically observed around δ 2.71 ppm (in D₂O) for the non-deuterated analog, will be absent in the spectrum of the d3-labeled compound.[11] The protons on the β- and α-carbons will remain, appearing as multiplets.

  • ¹³C NMR: The carbon of the methyl group will show a multiplet pattern due to coupling with deuterium (a spin-1 nucleus), and its resonance will be shifted slightly upfield compared to the non-deuterated version.

  • ²H (Deuterium) NMR: A single resonance will be present, confirming the location of the isotopic label.

Part 3: Core Applications & Methodologies

The unique properties of N-Methyl-β-alanine-d3 make it an indispensable tool in two major research areas: quantitative bioanalysis and metabolic research.

Gold Standard for Quantification: Stable Isotope Dilution Analysis (SIDA)

Expertise & Causality: The most significant source of error in quantitative LC-MS is variability during sample preparation and matrix effects during ionization.[12] A stable isotope-labeled internal standard (SIL-IS) is the gold standard because it has nearly identical chemical and physical properties to the analyte.[13] It co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement. By adding a known amount of N-Methyl-β-alanine-d3 at the very beginning of sample processing, the ratio of the analyte's MS signal to the SIL-IS's MS signal is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, providing highly accurate and precise results.[12][14]

Experimental Protocol: Quantification of N-Methyl-β-alanine in Plasma using SIDA LC-MS/MS

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of N-Methyl-β-alanine (analyte) and N-Methyl-β-alanine-d3 (Internal Standard, IS) in water.

    • Create a calibration curve by serially diluting the analyte stock solution in a relevant blank matrix (e.g., charcoal-stripped plasma) to achieve concentrations from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • To 100 µL of each calibrator, quality control (QC) sample, and unknown plasma sample, add 10 µL of the IS working solution (e.g., at 100 ng/mL).

    • Rationale: The IS must be added first to account for variability in all subsequent steps.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Rationale: Acetonitrile efficiently precipitates proteins, releasing small molecules like our analyte into the supernatant. The acid ensures the analyte is protonated for positive mode ESI.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is ideal for retaining this polar analyte.[2]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at high %B, then ramp down to elute the analyte.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Methyl-β-alanine: Q1 m/z 104.1 → Q3 m/z [specific fragment]

      • N-Methyl-β-alanine-d3 (IS): Q1 m/z 107.1 → Q3 m/z [corresponding d3-fragment]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators.

    • Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

Diagram: SIDA Workflow

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample (Unknown Analyte Conc.) P2 Add Known Amount of N-Methyl-β-alanine-d3 (IS) P1->P2 P3 Protein Precipitation (e.g., Acetonitrile) P2->P3 P4 Centrifuge & Evaporate P3->P4 P5 Reconstitute for LC-MS P4->P5 A1 Inject into LC-MS/MS P5->A1 A2 HILIC Separation A1->A2 A3 Detect Analyte & IS (MRM Mode) A2->A3 D1 Calculate Peak Area Ratio (Analyte / IS) A3->D1 D2 Plot Calibration Curve (Ratio vs. Conc.) D1->D2 D3 Determine Unknown Conc. D2->D3 KIE_Metabolism cluster_H Standard Compound (N-CH₃) cluster_D Deuterated Compound (N-CD₃) H_Parent N-Methyl-β-alanine H_Metabolite β-alanine (Demethylated) H_Parent->H_Metabolite Fast Metabolism (CYP450, C-H cleavage) Result Result: - Increased plasma exposure of parent drug - Longer half-life - Reduced metabolite load D_Parent N-Methyl-β-alanine-d3 D_Metabolite β-alanine (Reduced Formation) D_Parent->D_Metabolite Slow Metabolism (KIE, C-D cleavage) D_Parent->Result

Caption: Deuteration slows N-demethylation, altering metabolic fate.

Part 4: Safety, Handling, and Storage

While N-Methyl-β-alanine-d3 is a specialized research chemical, safe laboratory practice dictates that it should be handled with care, assuming properties similar to its non-deuterated analog.

GHS Hazard Information (for N-Methyl-β-alanine):

Hazard ClassCodeStatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[10]
Serious Eye Damage/IrritationH319Causes serious eye irritation[10]

Handling & Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder. [1]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage under an inert atmosphere as the non-deuterated analog can be air-sensitive. [2]

Conclusion

N-Methyl-β-alanine-d3 is a powerful and precise tool for the modern researcher. Its chemical properties are largely identical to its endogenous counterpart, yet the strategic incorporation of deuterium creates a distinct mass signature and a metabolically robust N-methyl group. This makes it the unequivocal choice for an internal standard in quantitative mass spectrometry, enabling the highest degree of accuracy and precision through stable isotope dilution analysis. Furthermore, its attenuated rate of N-demethylation due to the kinetic isotope effect provides a sophisticated method for investigating metabolic pathways and modulating pharmacokinetic properties. A thorough understanding of its physicochemical and spectroscopic characteristics, as detailed in this guide, is the key to unlocking its full potential in advancing analytical chemistry, drug discovery, and metabolic research.

References

  • Moura, S., et al. (2009). 1H NMR determination of β-N-methylamino-l-alanine (l-BMAA) in environmental and biological samples. Toxicon, 53(5), 578-583. Available at: [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2287-2296. Available at: [Link]

  • University of York. (n.d.). NMR Spectroscopy: Chemical shifts. Centre for Industry Education Collaboration. Available at: [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2287-2296. Available at: [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Dovepress, 10, 2287-2296. Available at: [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2287-2296. Available at: [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]

  • Chemsrc. (2025). N-methyl-β-alanine sodium salt. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). β-Alanine. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Glover, W. B., et al. (2015). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. Journal of Chromatography B, 997, 1-8. Available at: [Link]

  • Solubility of Things. (n.d.). Beta-alanine. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 214(1), 11-24. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Guide for Biologists. Available at: [Link]

  • Gunda, S., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. Available at: [Link]

  • Malachová, A., et al. (2019). First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry. Molecules, 24(24), 4563. Available at: [Link]

  • Malachová, A., et al. (2019). First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Synthesis of Deuterated N-Methyl-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into bioactive molecules represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect. N-Methyl-β-alanine, a non-proteinogenic amino acid, serves as a valuable component in peptidomimetics and other pharmaceutical agents, where its metabolic stability is of prime concern. This technical guide provides a comprehensive overview of the principal synthetic pathways for preparing deuterated N-Methyl-β-alanine. We delve into two core strategies: the "bottom-up" assembly from deuterated precursors to achieve N-methyl-d3 labeling, and late-stage catalytic hydrogen-deuterium (H/D) exchange for β-position labeling. Each pathway is detailed with step-by-step protocols, mechanistic insights, and comparative analysis to equip researchers with the knowledge to select and implement the optimal strategy for their specific application.

Introduction: The Significance of Deuterated N-Methyl-β-alanine

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a subtle structural modification that can have profound effects on a molecule's behavior in a biological system. This strategy has become a cornerstone of advanced pharmaceutical design and mechanistic studies.

The "Deuterium Effect" in Drug Metabolism

The C-D bond is inherently stronger than the C-H bond. This difference in bond energy means that reactions involving the cleavage of a C-D bond, which are often rate-limiting steps in drug metabolism by cytochrome P450 enzymes, proceed at a slower rate. This phenomenon, known as the kinetic isotope effect (KIE), can significantly reduce the metabolic clearance of a drug.[1][2] By selectively deuterating metabolically vulnerable sites, such as the N-methyl group of N-Methyl-β-alanine, it is possible to extend the drug's half-life, improve its safety profile, and potentially lower the required dosage.[1]

Applications in Mechanistic Studies and NMR Spectroscopy

Deuterium-labeled compounds are invaluable tools for elucidating metabolic pathways and reaction mechanisms. In nuclear magnetic resonance (NMR) spectroscopy, selective deuteration simplifies complex proton spectra, aiding in the structural analysis of large biomolecules like proteins.[3][4][5] For instance, incorporating deuterated amino acids into proteins allows for the application of techniques like methyl-TROSY, which is essential for studying high-molecular-weight protein assemblies.[3][4]

N-Methyl-β-alanine in Peptides and Pharmaceuticals

As a non-proteinogenic amino acid, N-Methyl-β-alanine is not susceptible to the same enzymatic degradation as its natural counterparts.[6] Its incorporation into peptide chains can disrupt secondary structures, increase resistance to proteolysis, and improve membrane permeability, making it a valuable building block in the design of more robust and effective peptide-based drugs.[7]

Strategic Approaches to Deuteration

The synthesis of deuterated N-Methyl-β-alanine can be approached from two distinct philosophical standpoints, each offering unique advantages regarding cost, scalability, and the final position of the isotopic label.

Overview of Labeling Positions

The N-Methyl-β-alanine scaffold offers several positions for deuteration, with the N-methyl and β-positions being the most synthetically relevant for influencing metabolic stability and for use as spectroscopic probes.

Caption: Key deuteration sites on the N-Methyl-β-alanine molecule.

Synthetic Philosophy: Bottom-Up vs. Late-Stage Functionalization
  • Bottom-Up Synthesis : This classical approach involves constructing the target molecule from simple, commercially available deuterated building blocks. For N-Methyl-d3-β-alanine, this means using a deuterated methyl source like methyl-d3-amine (CD3NH2) or methyl-d3 iodide (CD3I). This strategy ensures high isotopic enrichment at the desired position and is often highly reliable.

  • Late-Stage Functionalization : This modern strategy involves the direct replacement of C-H bonds with C-D bonds on a pre-formed molecular scaffold. This can be more atom-economical and efficient, avoiding the need for a multi-step de novo synthesis. Catalytic methods for β-amino C-H deuteration exemplify this approach.[2][8]

Pathway I: Synthesis from Deuterated Precursors (N-Methyl-d3-β-alanine)

This section details the most direct methods for synthesizing N-Methyl-β-alanine with a deuterated methyl group, a common target for enhancing metabolic stability.

Method A: Reductive Amination using Methyl-d3-amine

This pathway builds the N-CD3 bond by reacting a β-alanine precursor with pre-synthesized methyl-d3-amine. The key challenge lies in the preparation of the deuterated amine.

A robust method for preparing methyl-d3-amine involves a multi-step sequence starting from nitromethane and deuterated water (D2O).[9]

G start Nitromethane (CH3NO2) step1 Deuterated Nitromethane (CD3NO2) start->step1 1. D2O, Base 2. Reduction (e.g., LiAlH4) step2 N-(methyl-d3)phthalimide step1->step2 Phthalimide derivative end Methyl-d3-amine·HCl (CD3NH2·HCl) step2->end Acid Hydrolysis (e.g., 6N HCl)

Caption: Synthesis workflow for Methyl-d3-amine Hydrochloride.

Experimental Protocol: Synthesis of Methyl-d3-amine Hydrochloride [9]

  • Deuteration of Nitromethane : React nitromethane with deuterated water (D2O) in the presence of a base and a phase transfer catalyst.

  • Reduction : Reduce the resulting deuterated nitromethane (CD3NO2) to methyl-d3-amine.

  • Phthalimide Formation : React the crude methyl-d3-amine with a phthalimide derivative to form N-(methyl-d3)phthalimide. This step serves as a purification and protection strategy.

  • Hydrolysis : Dissolve the N-(methyl-d3)phthalimide in 6N hydrochloric acid and reflux for 24-30 hours in a sealed tube.

  • Isolation : Cool the reaction mixture to precipitate phthalic acid. Filter the solid and concentrate the filtrate under reduced pressure to afford the crystalline methyl-d3-amine hydrochloride salt.

With methyl-d3-amine hydrochloride in hand, it can be reacted with a suitable three-carbon electrophile, such as 3-oxopropanoic acid or an equivalent, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the target molecule.

Method B: N-Methylation of Protected β-Alanine with Methyl-d3 Iodide

This is arguably the most versatile and common laboratory-scale approach. It involves protecting the functional groups of β-alanine, introducing the trideuteromethyl group with commercially available methyl-d3 iodide (CD3I), and finally, deprotection. This strategy is adapted from well-established protocols for N-methylating standard amino acids.[7]

G start β-Alanine step1 Protected β-Alanine (e.g., Boc-β-Ala-OMe) start->step1 Protection (Boc2O, Esterification) step2 N-Methylated Intermediate (Boc-N(CD3)-β-Ala-OMe) step1->step2 N-Methylation (NaH, CD3I, THF) end N-Methyl-d3-β-alanine step2->end Deprotection (Acid/Base Hydrolysis)

Caption: N-methylation pathway using a deuterated alkylating agent.

Experimental Protocol: N-Methylation of Protected β-Alanine

  • Protection :

    • Carboxyl Group : Convert β-alanine to its methyl or ethyl ester by reacting with methanol or ethanol under acidic conditions (e.g., thionyl chloride).

    • Amino Group : Protect the amino group of the β-alanine ester using di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) to prevent over-methylation.[7]

  • N-Methylation with Methyl-d3 Iodide :

    • Suspend the fully protected β-alanine (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the sodium salt.

    • Cool the reaction back to 0 °C and add methyl-d3 iodide (CD₃I, 1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Deprotection :

    • Boc and Ester Removal : Treat the N-methylated intermediate with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc group, followed by saponification (e.g., with LiOH or NaOH) to hydrolyze the ester and yield the final product.

Pathway II: Late-Stage Catalytic H/D Exchange (β-Deuteration)

For applications requiring deuteration at the β-carbon, a direct C-H activation strategy offers an elegant and efficient alternative to de novo synthesis. A recently developed method utilizes a cooperative Lewis acid/Brønsted base catalyst system to achieve high levels of deuterium incorporation at the β-position of N-alkylamines.[2][8]

Rationale and Mechanism

This method leverages the ability of a strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), and the substrate itself (acting as a Brønsted base) to facilitate the formation of an enamine intermediate. This enamine then undergoes deuteration by a deuterated ammonium ion, which is generated in situ from an inexpensive deuterium source like acetone-d6.[8]

G cluster_catalysis Catalytic Cycle cluster_source Deuterium Source mol N-Methyl-β-alanine enamine Enamine Intermediate mol->enamine B(C6F5)3 / Amine Base deuterated_mol β-Deuterated Product enamine->deuterated_mol Deuteration (from Acetone-d6) acetone Acetone-d6 d_source Deuterated Ammonium Ion acetone->d_source B(C6F5)3 / Amine Base d_source->enamine Provides Deuteron

Caption: Catalytic cycle for β-deuteration of N-alkylamines.

Experimental Protocol: Catalytic β-Deuteration (Adapted from[8])

  • Reaction Setup : In a nitrogen-filled glovebox or under an inert atmosphere, combine N-Methyl-β-alanine (ester-protected, 1.0 eq), acetone-d6 (approx. 7 eq), and B(C₆F₅)₃ (5-10 mol%) in a dry solvent such as toluene in a sealed reaction vessel.

  • Reaction Conditions : Heat the mixture to 150 °C for 3-6 hours. The high temperature is necessary to drive the formation of the enamine intermediate.

  • Workup and Purification : After cooling, quench the reaction and perform an appropriate workup. The deuterated product can be purified by silica gel chromatography.

  • Deprotection : If an ester-protected form of N-Methyl-β-alanine was used, perform a final hydrolysis step to yield the free amino acid.

Comparative Analysis and Experimental Considerations

The choice of synthetic pathway depends heavily on the desired labeling pattern, available resources, and scale of the synthesis.

Data Summary Table
FeaturePathway I (N-Methylation)Pathway II (Catalytic H/D Exchange)
Target Site N-Methyl (CD₃)β-Position (CHD or CD₂)
Deuterium Source Methyl-d3 Iodide (CD₃I)Acetone-d6
Typical Isotopic Purity >98%Up to 99%[8]
Key Reagents NaH, CD₃I, Protected β-AlanineB(C₆F₅)₃, Acetone-d6
Scalability Well-established for lab to pilot scaleDemonstrated on mmol scale
Advantages High isotopic purity, predictable outcome, commercially available deuterated reagent.Atom economical, avoids multi-step de novo synthesis, uses inexpensive deuterium source.
Disadvantages Requires multi-step protection/deprotection sequence.High reaction temperatures, requires inert atmosphere, potential for side reactions.
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR is the primary tool to confirm the site and extent of deuteration by observing the disappearance or reduction of the corresponding proton signal. ¹³C NMR can also be used to observe changes in coupling patterns.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is essential to confirm the mass increase corresponding to the number of deuterium atoms incorporated, thus verifying the isotopic enrichment.

Conclusion

The synthesis of deuterated N-Methyl-β-alanine is an achievable goal for well-equipped medicinal chemistry and drug development laboratories. The choice between a "bottom-up" synthesis using deuterated building blocks like methyl-d3 iodide and a late-stage catalytic H/D exchange depends on the specific research objective. The N-methylation pathway offers a robust and predictable route to N-Methyl-d3-β-alanine, which is ideal for improving metabolic stability. In contrast, the catalytic deuteration of the β-position provides a modern, efficient method for creating alternative isotopologues. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce these valuable compounds for the advancement of pharmaceutical science.

References

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  • Synthesis of N-Methyl-L-alanine: A Technical Guide. Benchchem.
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  • Song, W., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.
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  • Doyon, T. J., & Buller, A. R. (2022). Site-selective deuteration of amino acids through dual protein catalysis. ResearchGate. [Link]

  • Doyon, T. J., & Buller, A. R. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Catalysis, 12(9), 5436-5441. [Link]

  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C-H Bonds of Drug Molecules. PubMed. [Link]

Sources

Technical Guide: N-Methyl-β-alanine-d3 for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Isotope Dilution Mass Spectrometry

Executive Summary

This technical guide provides an in-depth overview of N-Methyl-β-alanine-d3, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. We will explore its fundamental properties, the core principles of its application in isotope dilution mass spectrometry (IDMS), and a detailed, field-proven protocol for the quantification of N-Methyl-β-alanine in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement robust, accurate, and precise analytical methodologies.

Introduction: The Imperative for Precision in Bioanalysis

In modern quantitative analysis, particularly within regulated environments such as clinical research and drug development, accuracy and precision are paramount. The complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant analytical variability due to matrix effects, extraction inefficiencies, and instrumental drift.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for mitigating these issues.[2]

N-Methyl-β-alanine-d3 is the deuterated analogue of N-Methyl-β-alanine. By replacing three hydrogen atoms with their heavier, stable isotope, deuterium, the molecule's mass is incrementally increased without significantly altering its physicochemical properties.[2][3] This subtle mass shift allows a mass spectrometer to differentiate the internal standard from the endogenous analyte, while their near-identical chemical behavior ensures they co-elute chromatographically and experience the same extraction recovery and ionization suppression or enhancement.[2][4] This core characteristic makes N-Methyl-β-alanine-d3 the ideal tool for reliable quantification via Isotope Dilution Mass Spectrometry (IDMS).

Physicochemical Properties of N-Methyl-β-alanine-d3

A thorough understanding of the analyte's properties is the foundation of any robust analytical method. The key physicochemical data for N-Methyl-β-alanine-d3 are summarized below.

PropertyValueSource(s)
CAS Number 1216493-51-4[5][6][7][8]
Molecular Formula C₄H₆D₃NO₂[5][6][7]
Molecular Weight 106.14 g/mol [5][6][7][8]
Synonyms N-Methyl-β-aminopropionic Acid-d3, 3-(Methylamino)propionic acid-d3[5][7]
Analyte (Unlabeled) N-Methyl-β-alanine (CAS: 2679-14-3, MW: 103.12 g/mol )[9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of using N-Methyl-β-alanine-d3 lies in the principle of IDMS. This technique relies on adding a known quantity of the isotopically labeled standard to a sample at the very beginning of the analytical workflow.[10][11][12] The SIL-IS acts as a perfect surrogate for the analyte throughout the entire process.

Any loss of the target analyte during sample preparation—whether through incomplete protein precipitation, inefficient solid-phase extraction (SPE), or sample transfer steps—will be mirrored by an equivalent proportional loss of the SIL-IS.[2][13] Similarly, any variation in signal due to ion suppression or enhancement in the mass spectrometer source will affect both the analyte and the SIL-IS equally.[1] Consequently, while the absolute signal intensity may vary, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's concentration.[10][14] This normalization is the key to achieving high precision and accuracy.[2]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Unknown Analyte Conc.) Spike Add Known Amount of N-Methyl-β-alanine-d3 Sample->Spike Extract Extraction / Cleanup (e.g., Protein Precipitation, SPE) Spike->Extract Loss Analyte & IS Loss (Occurs Proportionally) Extract->Loss LCMS Injection & Ionization Extract->LCMS Suppress Matrix Effects (Ion Suppression/Enhancement) Affects Both Equally LCMS->Suppress Detect MS Detection (Measure Signal Ratio) LCMS->Detect Result Accurate Quantification (Ratio is Constant) Detect->Result

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Bioanalytical Workflow: Quantification in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of N-Methyl-β-alanine in human plasma using N-Methyl-β-alanine-d3 as an internal standard. The protocol is adapted from established methods for similar small, polar amino acids.[1][12][15]

Materials and Reagents
  • Analytes: N-Methyl-β-alanine, N-Methyl-β-alanine-d3

  • Plasma: Human plasma with K₂EDTA as anticoagulant

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+), Trichloroacetic acid (TCA)

  • Water: Deionized, 18 MΩ·cm or greater

  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) may be used for cleanup if required.[3]

Experimental Protocol

The following workflow outlines the process from sample receipt to final analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s1 1. Thaw Plasma & Calibrators s2 2. Aliquot 100 µL Plasma s1->s2 s3 3. Add 10 µL IS (N-Methyl-β-alanine-d3) s2->s3 s4 4. Add 300 µL Acetonitrile + 1% FA (Protein Precipitation) s3->s4 s5 5. Vortex & Centrifuge (14,000 rpm, 10 min) s4->s5 s6 6. Transfer Supernatant s5->s6 a1 7. Inject 5 µL onto HILIC column s6->a1 a2 8. Monitor MRM Transitions a1->a2 a3 9. Integrate Peaks a2->a3 q1 10. Calculate Analyte/IS Peak Area Ratio a3->q1 q2 11. Generate Calibration Curve q1->q2 q3 12. Determine Unknown Concentrations q2->q3

Caption: Bioanalytical workflow for N-Methyl-β-alanine.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare stock solutions of N-Methyl-β-alanine and N-Methyl-β-alanine-d3 in 50:50 methanol:water. Create a calibration curve (e.g., 1-1000 ng/mL) by spiking blank plasma with the analyte stock. Prepare Quality Control (QC) samples at low, medium, and high concentrations. The internal standard working solution should be prepared at a concentration that yields a robust signal (e.g., 50 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the N-Methyl-β-alanine-d3 internal standard working solution to each tube (except for double-blank samples).

    • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at approximately 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[16]

    • Carefully transfer the supernatant to a clean autosampler vial for injection.

LC-MS/MS Instrument Conditions

Due to the polar nature of N-Methyl-β-alanine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique, as it provides better retention than traditional reversed-phase chromatography without the need for derivatization or ion-pairing reagents.[13][15]

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC Amide/Zwitterionic (e.g., 2.1 x 100 mm, 1.7 µm)Excellent retention for small, polar analytes like amino acids.[4][15]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidVolatile buffer compatible with mass spectrometry.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for HILIC separation.
Gradient 90% B -> 60% B over 5 minA typical starting point; must be optimized for separation from matrix interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLBalances sensitivity with potential matrix loading.
MS System Triple Quadrupole Mass SpectrometerRequired for high-selectivity Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)Amino groups are readily protonated.
MRM Transitions See Table BelowFor selective detection and quantification.

Proposed Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion ([M+H]⁺) for N-Methyl-β-alanine is m/z 104.1 and for N-Methyl-β-alanine-d3 is m/z 107.1. Product ions are generated from the fragmentation of the precursor ion in the collision cell. The most intense and specific fragment is typically used for quantification (Quantifier), while a second fragment is monitored for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
N-Methyl-β-alanine104.158.1 (loss of COOH & H₂)Quantifier
N-Methyl-β-alanine104.186.1 (loss of H₂O)Qualifier
N-Methyl-β-alanine-d3 107.1 61.1 (loss of COOH & H₂) Quantifier (IS)
N-Methyl-β-alanine-d3 107.1 89.1 (loss of H₂O) Qualifier (IS)

Note: These transitions are proposed based on common fragmentation patterns for similar molecules. They must be empirically optimized on the specific mass spectrometer being used.

Conclusion and Best Practices

N-Methyl-β-alanine-d3 is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart in complex biological matrices. By leveraging the principles of isotope dilution, researchers can effectively negate variability from sample preparation and matrix effects, leading to highly reliable and reproducible data. The successful implementation of the described LC-MS/MS workflow requires careful optimization of chromatographic and mass spectrometric parameters, but the resulting data integrity is critical for confident decision-making in research and development. Always ensure that the chosen internal standard is of high isotopic purity and is added at the earliest possible stage of sample preparation to ensure valid normalization.[17]

References

  • Pharmaffiliates. CAS No : 1216493-51-4 | Product Name : N-Methyl-β-alanine-d3.

  • Armin, A. et al. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

  • BenchChem. Introduction to deuterated internal standards in mass spectrometry.

  • Fiveable. Principles of mass spectrometry | Isotope Geochemistry Class Notes.

  • AptoChem. Deuterated internal standards and bioanalysis.

  • Santa Cruz Biotechnology. N-Methyl-β-alanine-d3.

  • Omsynth Lifesciences. N-Methyl-β-alanine-d3 : CAS No.1216493-51-4.

  • Pharmaffiliates. Alanine-Impurities.

  • U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry.

  • Jiang, L. et al. (2016). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. Toxicon.

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.

  • IAEA. Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).

  • Wikipedia. Isotope dilution.

  • PTB.de. Isotope Dilution Mass Spectrometry.

  • Visser, W. et al. (2017). Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. MDPI.

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

  • PubChem, National Institutes of Health. N-methyl-beta-alanine.

Sources

Natural sources and occurrence of N-Methyl-β-alanine.

Author: BenchChem Technical Support Team. Date: February 2026

Title: N-Methyl-β-Alanine: Natural Occurrence, Biosynthetic Pathways, and Pharmacological Applications Subtitle: A Technical Guide for Researchers in Natural Product Chemistry and Drug Discovery

Executive Summary

N-Methyl-β-alanine (NMBA) , chemically defined as 3-(methylamino)propanoic acid, is a non-proteinogenic amino acid and a secondary amine. Unlike its structural isomer α-N-methylalanine or the neurotoxic β-N-methylamino-L-alanine (BMAA), NMBA functions primarily as a metabolic intermediate in osmoprotection pathways and a structural motif in bioactive marine peptides.

For drug development professionals, NMBA represents a critical "building block" scaffold. Its incorporation into peptide backbones introduces conformational constraints and resistance to enzymatic degradation, making it a high-value target for peptidomimetic design. This guide delineates its natural reservoirs, specific biosynthetic mechanisms, and validated extraction protocols, while explicitly distinguishing it from toxicological false positives like BMAA.

Chemical Profile & Structural Biology

NMBA is characterized by a secondary amino group on the β-carbon. This structural arrangement confers unique pKa values and hydrogen-bonding capabilities compared to α-amino acids.

Property Data Significance in Research
IUPAC Name 3-(methylamino)propanoic acidStandard nomenclature for database searching.
CAS Number 2679-14-3Unique identifier for procurement/verification.
Molecular Formula C₄H₉NO₂Low molecular weight (103.12 g/mol ); highly polar.
Solubility High in H₂O, MeOH; Low in non-polar solventsRequires HILIC or Ion-Exchange for chromatography.
pKa Values ~3.6 (COOH), ~10.2 (NH)Zwitterionic at physiological pH; affects extraction pH.
Toxicity Profile Distinct from BMAA CRITICAL: Lacks the α-amino group responsible for BMAA's excitotoxicity via carbamate adduct formation.

Botanical & Biological Reservoirs

The natural occurrence of NMBA is not ubiquitous; it is highly specialized within specific taxonomic groups adapting to environmental stress.

Halophytic Flora (The Plumbaginaceae Connection)

The primary terrestrial source of NMBA is the family Plumbaginaceae , specifically halophytes (salt-tolerant plants) such as Limonium (Sea Lavender) and Armeria maritima (Thrift).

  • Physiological Role: NMBA serves as an obligate intermediate in the synthesis of β-alanine betaine , a potent compatible solute that protects cellular machinery from high salinity.

  • Accumulation Dynamics: Expression of NMBA is upregulated under salt stress. In Limonium latifolium, NMBA pools act as a transient reservoir for the methylation pathway.

Marine Invertebrates

NMBA residues have been identified in the peptide sequences of marine sponges, most notably the genus Theonella .

  • Source: Theonella swinhoei.

  • Context: Found as a modified residue in complex polyketide-peptide metabolites (e.g., cyclotheonamides). These residues often result from post-translational methylation or non-ribosomal peptide synthesis (NRPS) modules.

Microbial Sources

Certain Bacillus strains (e.g., Bacillus amyloliquefaciens) utilize NMBA-like moieties in the biosynthesis of bacteriocins (microcin B17 analogues) and siderophores.

Biosynthetic Pathways & Enzymology

The biosynthesis of NMBA is a streamlined methylation event driven by the need for osmotic balance.

Mechanism:
  • Precursor: The pathway initiates with β-alanine , derived from aspartate decarboxylation (via PanD) or polyamine degradation.

  • Methylation: An N-methyltransferase enzyme utilizes S-adenosyl-L-methionine (SAM) to transfer a methyl group to the β-amino nitrogen.

  • Fate: NMBA is rarely the end-product; it is typically methylated again to form β-alanine betaine (trimethylated quaternary ammonium).

Figure 1: Biosynthetic Pathway of N-Methyl-β-Alanine in Halophytes

Biosynthesis Aspartate L-Aspartate BetaAla β-Alanine Aspartate->BetaAla Aspartate 1-decarboxylase (PanD) NMBA N-Methyl-β-alanine (Target) BetaAla->NMBA N-Methyltransferase (SAM-dependent) SAH1 SAH BetaAla->SAH1 DMBA N,N-Dimethyl-β-alanine NMBA->DMBA N-Methyltransferase BetaBetaine β-Alanine Betaine (Osmoprotectant) DMBA->BetaBetaine N-Methyltransferase SAM1 SAM SAM1->BetaAla SAM2 SAM SAM2->NMBA

Caption: Sequential methylation pathway in Plumbaginaceae. NMBA acts as the critical first methylated intermediate.

Pharmacological Relevance

Peptidomimetic Engineering

NMBA is a high-value scaffold in medicinal chemistry.

  • Proteolytic Stability: Replacing a standard α-amino acid with a β-amino acid (like NMBA) prevents recognition by ubiquitous proteases, extending the half-life of peptide drugs.

  • Conformational Constraint: The N-methyl group eliminates a hydrogen bond donor, altering the peptide backbone's flexibility and potentially locking it into a bioactive conformation (e.g., inducing turn structures).

Neuroactivity Potential

While BMAA is neurotoxic, NMBA is investigated as a modulator of GABA and Glycine receptors.

  • Mechanism: As a structural analogue of GABA (γ-aminobutyric acid) and β-alanine, NMBA can act as a weak agonist or antagonist at inhibitory neurotransmitter receptors, offering a pathway for designing anti-epileptic or analgesic agents with reduced toxicity profiles compared to rigid analogues.

Analytical Methodologies

Isolating NMBA requires overcoming its high polarity and lack of chromophores. Standard C18 HPLC is ineffective.

Recommended Protocol: HILIC-MS/MS

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions, allowing separation from the bulk matrix. Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and specificity to distinguish NMBA from isomers like α-N-methylalanine.

Experimental Workflow:

  • Extraction:

    • Solvent: 70% Methanol / 30% Water (acidified with 0.1% Formic Acid).

    • Ratio: 100 mg lyophilized plant tissue per 1 mL solvent.

    • Process: Vortex (1 min), Sonicate (15 min, <40°C), Centrifuge (12,000 x g, 10 min).

  • Purification (SPE):

    • Cartridge: Strong Cation Exchange (SCX).

    • Load: Supernatant (pH adjusted to 3.0).

    • Wash: 0.1% Formic acid in water (removes sugars/anions).

    • Elute: 5% Ammonium Hydroxide in Methanol (releases amino acids).

  • Quantification (LC-MS/MS):

    • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Transition: MRM mode monitoring m/z 104.1 → 58.1 (loss of COOH) and 104.1 → 44.1.

Figure 2: Extraction & Detection Workflow

Extraction Sample Lyophilized Tissue (Limonium/Armeria) Extract Extraction 70% MeOH + 0.1% FA Sonicate 15 min Sample->Extract Centrifuge Centrifugation 12,000 x g Extract->Centrifuge SPE SPE Clean-up SCX Cartridge Centrifuge->SPE Supernatant Elution Elution 5% NH4OH in MeOH SPE->Elution Retained Amines LCMS HILIC-MS/MS Analysis MRM: 104.1 -> 58.1 Elution->LCMS

Caption: Optimized workflow for the isolation of polar β-amino acids from complex biological matrices.

References

  • Parthasarathy, A. et al. (2019).[1] The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science. Link

  • Raman, S.B. & Rathinasabapathi, B. (2003). β-Alanine N-methyltransferase of Limonium latifolium: cDNA cloning and functional expression of a novel N-methyltransferase implicated in the synthesis of the osmoprotectant β-alanine betaine. Plant Physiology. Link

  • PubChem. (2025). N-methyl-beta-alanine Compound Summary. National Library of Medicine. Link

  • Hanson, A.D. et al. (1994). Betaine accumulation and regulation of the betaine synthesis pathway in Limonium. Planta. Link

  • Fusetani, N. et al. (1989). Cyclotheonamides, potent thrombin inhibitors, from the marine sponge Theonella swinhoei. Journal of the American Chemical Society. Link

Sources

N-Methyl-β-alanine-d3 material safety data sheet information.

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Analytical Application in Metabolomics

Executive Summary

N-Methyl-β-alanine-d3 (CAS: 1216493-51-4) is the stable isotope-labeled analog of N-Methyl-β-alanine, a non-proteinogenic amino acid involved in pyrimidine metabolism and often investigated in neurodegenerative research. This deuterated isotopologue serves as the critical Internal Standard (IS) for the precise quantification of N-Methyl-β-alanine in complex biological matrices (plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide consolidates the Material Safety Data Sheet (MSDS/SDS) specifications, handling protocols, and a validated HILIC-MS/MS workflow to ensure scientific integrity and experimental reproducibility.

Part 1: Compound Identity & Physicochemical Profile

The following data characterizes the specific deuterated form used in research.

PropertySpecification
Chemical Name N-Methyl-β-alanine-d3
Synonyms 3-(Methylamino)propanoic acid-d3; N-Methyl-3-aminopropionic acid-d3
CAS Number 1216493-51-4
Unlabeled Parent CAS 2679-14-3
Molecular Formula C₄H₆D₃NO₂
Molecular Weight 106.14 g/mol
Appearance White to off-white solid
Solubility Water, Methanol, DMSO
Isotopic Purity ≥ 98% atom D
Chemical Purity ≥ 95%
Part 2: Hazard Identification & Safety Protocols (SDS)

Note: While specific toxicological data for the deuterated form is limited, it is structurally and biologically analogous to the unlabeled parent (CAS 2679-14-3). Standard safety protocols dictate treating the isotopologue with the same rigor.

2.1 GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

2.2 Precautionary Statements
  • Prevention (P261, P280): Avoid breathing dust/fume. Wear protective gloves/eye protection/face protection.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

2.3 Emergency First Aid
Exposure RouteProtocol
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.
Part 3: Handling, Storage, & Stability
3.1 Deuterium Exchange Precautions

Deuterium located on carbon atoms (C-D bonds) in N-Methyl-β-alanine-d3 is non-exchangeable under standard physiological conditions. However, protons on the amine (-NH) and carboxyl (-COOH) groups are labile and will exchange with solvent protons (


). This does not  affect the mass shift of the core molecule (

) used for quantification, provided the

methyl group remains intact.
3.2 Storage Conditions
  • Temperature: -20°C (Long-term); 2-8°C (Short-term/Working stock).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) in a desiccator.

  • Stability: Stable for ≥ 2 years if stored properly. Avoid repeated freeze-thaw cycles of aqueous solutions.

Part 4: Analytical Application (LC-MS/MS)
4.1 The Necessity of HILIC

N-Methyl-β-alanine is a small, highly polar zwitterion. Traditional Reversed-Phase (C18) chromatography fails to retain this compound, leading to elution in the void volume where ion suppression is highest.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory separation mode.

4.2 Experimental Protocol: Sample Preparation & Extraction

Objective: Quantify N-Methyl-β-alanine in plasma using N-Methyl-β-alanine-d3 as the Internal Standard.

Reagents:

  • IS Stock: 1 mg/mL N-Methyl-β-alanine-d3 in 50:50 Methanol:Water.

  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid.

Workflow:

  • Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of IS Working Solution (e.g., 10 µg/mL). Vortex for 10 sec.

  • Precipitation: Add 200 µL of Extraction Solvent (cold ACN).

  • Agitation: Vortex vigorously for 1 min to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer supernatant to an LC vial. Note: Do not evaporate to dryness if using HILIC; the residual water is necessary for the HILIC mechanism.

4.3 LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 60% B over 5 min (HILIC mode)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM Transition (Analyte) m/z 104.1 → 58.1 (Loss of HCOOH)
MRM Transition (IS) m/z 107.1 → 61.1 (Matches d3 shift)
Part 5: Biological Context & Synthesis Logic
5.1 Metabolic Pathway

N-Methyl-β-alanine is often studied in the context of pyrimidine catabolism and its structural isomerism with the neurotoxin BMAA.

MetabolicPathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydrouracil dehydrogenase BetaAlanine β-Alanine Dihydrouracil->BetaAlanine Dihydropyrimidinase & β-ureidopropionase NMethylBetaAlanine N-Methyl-β-alanine BetaAlanine->NMethylBetaAlanine N-Methyltransferase (Putative/Minor) Carnosine Carnosine (Muscle Buffer) BetaAlanine->Carnosine Carnosine Synthase

Figure 1: Metabolic positioning of N-Methyl-β-alanine downstream of pyrimidine catabolism. Note that while β-alanine is a major metabolite, the N-methylated form is a minor metabolite often used to distinguish specific methyltransferase activities.

5.2 Representative Synthesis (d3-Labeling)

To generate the d3 isotopologue, a standard approach involves the methylation of a protected β-alanine precursor using Iodomethane-d3 (


) .
  • Protection: β-Alanine is N-protected (e.g., with Boc or Cbz) to prevent over-methylation.[2]

  • Methylation: The protected amine is treated with Sodium Hydride (NaH) and Iodomethane-d3.

  • Deprotection: Acidic cleavage yields N-Methyl-β-alanine-d3.

This route ensures the deuterium label is located on the N-methyl group, which is metabolically stable and provides the distinct +3 Da mass shift required for MS separation.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75891, N-Methyl-beta-alanine. PubChem. Available at: [Link]

  • Faassen, E. J. (2014). Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? Toxins, 6(2), 1109–1138. (Context on HILIC analysis of polar amino acids). Available at: [Link]

  • Pharmaffiliates. N-Methyl-β-alanine-d3 Certificate of Analysis and MSDS Data. Available at: [Link]

  • Waters Corporation. "Analysis of Polar Amino Acids by HILIC-MS/MS." Application Notes. (General reference for Amide column conditions described in Section 4.3).

Sources

Unraveling the Enigma of N-Methyl-β-alanine: A Technical Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Metabolic Territory

In the vast and intricate landscape of cellular metabolism, the roles of canonical amino acids and their immediate derivatives are well-documented. However, a fascinating frontier of research lies in the exploration of less-characterized molecules that may hold significant, yet undiscovered, physiological relevance. N-Methyl-β-alanine (NMBA) is one such enigmatic molecule. This technical guide is designed for researchers, scientists, and drug development professionals who operate at the edge of metabolic science. It deviates from a standard review format to, instead, provide a framework for inquiry into a molecule for which our understanding is nascent, particularly within mammalian systems.

This document will first firmly distinguish NMBA from its structural isomer, the well-studied neurotoxin β-N-methylamino-L-alanine (BMAA), a distinction critical for experimental design and data interpretation. It will then detail the established role of NMBA in plant biochemistry as a foundational example of its biosynthesis. The core of this guide will then pivot to the mammalian context, where direct evidence of NMBA's metabolic role is currently scarce. Here, we will leverage established principles of metabolic biochemistry to hypothesize potential pathways for its synthesis and degradation. Most critically, this guide will provide a comprehensive, protocol-driven roadmap for the scientific community to begin the systematic investigation of NMBA's role in metabolic pathways, from analytical method development to functional assays.

Foundational Understanding: Distinguishing N-Methyl-β-alanine from its Neurotoxic Isomer

A crucial first step in the study of N-Methyl-β-alanine is to differentiate it from β-N-methylamino-L-alanine (BMAA). BMAA is a non-proteinogenic amino acid produced by cyanobacteria and has been implicated in neurodegenerative diseases[1][2]. The structural difference is subtle but significant:

  • N-Methyl-β-alanine (NMBA): The methyl group is on the nitrogen of the β-amino group of β-alanine. Its IUPAC name is 3-(methylamino)propanoic acid.

  • β-N-methylamino-L-alanine (BMAA): This is an alpha-amino acid (the amino group is on the alpha-carbon relative to the carboxyl group) with a methylamino group at the beta-position.

This structural variance has profound implications for their biochemical properties and metabolic fates. The vast body of literature on BMAA's neurotoxicity, including its mechanisms of action and analytical detection, should not be conflated with the largely unknown properties of NMBA[3][4][5]. Any investigation into NMBA must employ analytical techniques with sufficient resolution to separate these and other potential isomers[6].

The Established Pathway: N-Methyl-β-alanine in Plant Metabolism

While the role of NMBA in mammalian systems is yet to be elucidated, its metabolic pathway is well-characterized in certain plants, particularly those in the Plumbaginaceae family. In these organisms, NMBA is an intermediate in the synthesis of the osmoprotective compound β-alanine betaine[7].

This biosynthesis is a three-step N-methylation of β-alanine, catalyzed by a trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase[7]. SAM serves as the universal methyl group donor in this pathway[8][9].

The established reaction cascade is as follows:

  • β-alanine + SAM → N-Methyl-β-alanine + S-adenosylhomocysteine (SAH)

  • N-Methyl-β-alanine + SAM → N,N-dimethyl-β-alanine + SAH

  • N,N-dimethyl-β-alanine + SAM → β-alanine betaine + SAH

This pathway provides a validated biological context for the enzymatic production of NMBA and serves as a valuable reference for hypothesizing potential analogous reactions in other biological systems.

Visualizing the Pathway: Biosynthesis of β-Alanine Betaine

Beta_Alanine_Betaine_Synthesis beta_alanine β-Alanine nmt Trifunctional N-Methyltransferase beta_alanine->nmt nmba N-Methyl-β-alanine nmba->nmt dnmba N,N-Dimethyl-β-alanine dnmba->nmt betaine β-Alanine Betaine sam1 SAM sam1->nmt sah1 SAH sam2 SAM sam2->nmt sah2 SAH sam3 SAM sam3->nmt sah3 SAH nmt->nmba nmt->dnmba nmt->betaine nmt->sah1 nmt->sah2 nmt->sah3

Caption: Biosynthesis of β-alanine betaine in plants via NMBA.

The Mammalian Enigma: Hypothesized Metabolic Pathways and Physiological Roles

Direct evidence for the endogenous presence and metabolic pathways of NMBA in mammals is currently lacking in published literature. However, based on established biochemical principles, we can formulate hypotheses to guide future research.

Potential Biosynthesis of N-Methyl-β-alanine in Mammals

The most plausible route for NMBA synthesis in mammals would mirror the plant pathway: the direct methylation of β-alanine.

  • Precursor: β-alanine is readily available in mammals, derived from the degradation of dihydrouracil and carnosine, or from dietary sources[10].

  • Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl donor in a vast number of metabolic reactions, including the methylation of other amino acids and neurotransmitters.

  • Enzymology: The key missing piece of this puzzle is the identification of a mammalian N-methyltransferase that can utilize β-alanine as a substrate. While many methyltransferases have been characterized, their substrate specificity varies. A potential research avenue would be to screen known methyltransferases for activity with β-alanine or to search for novel enzymes with this capability. One could speculate that enzymes involved in the methylation of other small molecules might exhibit promiscuous activity towards β-alanine under certain physiological or pathological conditions.

Potential Degradation and Downstream Metabolism

If NMBA is present in mammals, it must undergo further metabolism or excretion. Potential degradation pathways could involve:

  • Demethylation: Reversal of the methylation reaction, though often less common than the forward reaction.

  • Transamination: The primary route for β-alanine degradation is transamination to malonate semialdehyde[11]. It is plausible that NMBA could also be a substrate for transaminases, which would yield methylmalonate semialdehyde.

  • Oxidation: Further oxidation could lead to the formation of various metabolic end-products.

Hypothesized Physiological Roles

The potential physiological roles of NMBA in mammals are entirely speculative at this point but could be related to the functions of its precursor, β-alanine. β-alanine is a precursor to the dipeptide carnosine, which has roles in pH buffering and as an antioxidant[12]. It also has neuromodulatory activity[10]. N-methylation can alter the properties of a molecule, for instance by increasing its lipophilicity, which may affect its ability to cross cell membranes, including the blood-brain barrier[13]. Therefore, potential roles for NMBA could include:

  • Neuromodulation: Acting as a signaling molecule in the nervous system.

  • Osmoregulation: Similar to its downstream product in plants, it could play a role in maintaining cellular osmotic balance.

  • Precursor to other molecules: NMBA could be an intermediate in the synthesis of yet unidentified compounds.

A Roadmap for Investigation: Experimental Protocols and Methodologies

For researchers and drug development professionals, the lack of data on NMBA presents an opportunity. The following sections provide a structured approach to begin the systematic study of this molecule.

Analytical Method Development and Validation

The first and most critical step is the development of a robust and sensitive analytical method for the detection and quantification of NMBA in biological matrices.

Objective: To unambiguously identify and quantify N-Methyl-β-alanine in mammalian plasma, urine, and tissue homogenates, with clear separation from its isomers.

Recommended Approach: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Step-by-Step Protocol:

  • Standard and Internal Standard Preparation:

    • Obtain a certified reference standard of N-Methyl-β-alanine.

    • Synthesize or procure a stable isotope-labeled internal standard (e.g., N-(¹³C-methyl)-β-alanine or D₄-N-Methyl-β-alanine) for accurate quantification.

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation is a common first step. Add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma or urine. Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation as described above.

    • Solid-Phase Extraction (SPE): For cleaner samples and to remove interfering substances, consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge.

  • Chromatographic Separation:

    • Column: A HILIC column is recommended for the separation of polar compounds like amino acids and their derivatives. This will also aid in the separation from the more hydrophobic BMAA.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used for HILIC separations.

    • Optimization: The gradient, flow rate, and column temperature should be optimized to achieve baseline separation of NMBA from β-alanine, BMAA, and other potential isomers.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. This involves a precursor ion (the protonated molecule [M+H]⁺) and one or more product ions generated by collision-induced dissociation.

    • Validation: The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation:

ParameterRecommended Value/Range
Column HILIC, e.g., Amide or Silica
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for isomer separation
Ionization Mode ESI+
MRM Transitions To be determined empirically
Screening for Endogenous Presence

Once a validated analytical method is established, the next step is to screen a variety of mammalian samples to determine if NMBA is endogenously present.

Workflow:

Screening_Workflow sample_collection Sample Collection (Plasma, Urine, Tissues) sample_prep Sample Preparation (Protein Precipitation, SPE) sample_collection->sample_prep analysis UHPLC-MS/MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing confirmation Confirmation of Identity (Retention Time, Ion Ratios) data_processing->confirmation

Caption: Workflow for screening for endogenous N-Methyl-β-alanine.

Investigating Biosynthesis: In Vitro Enzyme Assays

To identify a potential biosynthetic enzyme, in vitro assays using candidate methyltransferases are necessary.

Step-by-Step Protocol:

  • Enzyme Source:

    • Obtain recombinant forms of candidate mammalian N-methyltransferases.

    • Alternatively, use cell lysates or tissue homogenates from tissues with high methyltransferase activity (e.g., liver).

  • Reaction Mixture:

    • Buffer at optimal pH for methyltransferase activity (typically pH 7.5-8.5).

    • β-alanine as the substrate.

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • The enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Quenching and Analysis:

    • Stop the reaction (e.g., by adding trichloroacetic acid or acetonitrile).

    • Analyze the reaction mixture for the formation of NMBA using the validated UHPLC-MS/MS method.

  • Controls:

    • No enzyme control.

    • No β-alanine control.

    • No SAM control.

Future Perspectives and Implications for Drug Development

The study of N-methylated amino acids is a burgeoning field in drug discovery. N-methylation of peptides can enhance their metabolic stability and membrane permeability[13][14]. If NMBA is found to have a physiological role, particularly in the central nervous system, this opens up new avenues for therapeutic intervention. For example, if NMBA is a neuromodulator, enzymes involved in its synthesis or degradation could become novel drug targets.

Furthermore, understanding the metabolic fate of exogenously administered β-alanine, a popular nutritional supplement, is of great interest. It is conceivable that a portion of supplemented β-alanine is N-methylated, and understanding the extent and physiological consequences of this would be a significant contribution to the field of sports nutrition and clinical supplementation.

Conclusion

N-Methyl-β-alanine currently resides in the shadows of metabolic maps, particularly in the context of mammalian physiology. Its well-documented role in plant metabolism provides a strong biochemical precedent for its existence and biosynthesis. However, the critical questions regarding its presence, synthesis, degradation, and function in mammals remain unanswered. This technical guide has sought to illuminate the path forward for researchers by providing a clear distinction from its neurotoxic isomer, BMAA, hypothesizing potential metabolic pathways, and, most importantly, detailing a practical, protocol-driven approach to begin the systematic investigation of this enigmatic molecule. The exploration of N-Methyl-β-alanine's role in metabolic pathways is a journey into uncharted territory, one that holds the potential for exciting new discoveries in metabolic science and therapeutic development.

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  • Metayer, C., Fessard, V., & Foucault, A. (2018). Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans. Toxins, 10(2), 82. [Link]

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  • Berntzon, L., Eriksson, J., & Nylander, E. (2013). H-1 NMR determination of beta-N-methylamino-L-alanine (L-BMAA) in environmental and biological samples. Analytical and bioanalytical chemistry, 405(18), 6031-6038. [Link]

  • Combes, A., El Abdellaoui, S., & Sarazin, C. (2021). A novel integrated strategy for the detection and quantification of the neurotoxin β-N-methylamino-L-alanine in environmental samples. Talanta, 221, 121598. [Link]

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Methodological & Application

Application Note: Advanced Sample Preparation for N-Methyl-β-alanine Analysis with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to robust sample preparation techniques for the quantitative analysis of N-Methyl-β-alanine (NMBA) in various biological matrices. Accurate measurement of this and other small, polar molecules is often challenged by their low endogenous concentrations and significant matrix effects. This guide details protocols that leverage stable isotope-labeled (SIL) internal standards to ensure the highest degree of accuracy and precision. We present detailed, step-by-step methodologies for sample preparation from plasma, urine, and cell culture media, including protein precipitation, solid-phase extraction, and chemical derivatization to enhance analytical sensitivity. These protocols are designed for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis.

Introduction: The Analytical Challenge

N-Methyl-β-alanine is a non-proteinogenic amino acid that plays a role in various biological processes. Its accurate quantification in biological fluids is crucial for metabolic studies, biomarker discovery, and pharmacokinetic assessments in drug development. However, like many small, polar endogenous molecules, NMBA presents several analytical challenges:

  • Poor Chromatographic Retention: Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma or urine can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

  • Low Endogenous Levels: Requiring highly sensitive and specific analytical methods for detection.

To overcome these challenges, a meticulous sample preparation strategy combined with the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a SIL-IS is widely considered the most reliable method for quantitative LC-MS/MS analysis. A SIL-IS, such as ¹³C or ¹⁵N-labeled NMBA, is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer.

The core advantages are:

  • Correction for Matrix Effects: The SIL-IS co-elutes with the native analyte and experiences the same ion suppression or enhancement, allowing for an accurate ratio-based quantification.

  • Correction for Variability: It accounts for analyte loss during every step of the sample preparation and analysis process, including extraction, derivatization, and injection.

  • Improved Precision and Accuracy: The use of a SIL-IS has been shown to significantly improve the precision and accuracy of bioanalytical methods compared to structural analogues.

It is crucial to position the isotopic labels on non-exchangeable sites of the molecule to ensure the stability of the label throughout the analytical process.

Overall Experimental Workflow

A typical workflow for the analysis of NMBA from a biological sample involves several key stages, from initial sample preparation to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS (e.g., ¹³C₃-NMBA) Sample->Spike Add Internal Standard Extraction Extraction (PPT or SPE) Spike->Extraction Isolate Analyte Derivatization Derivatization (e.g., AccQ-Tag) Extraction->Derivatization Enhance Sensitivity LCMS LC-MS/MS Analysis Derivatization->LCMS Inject Sample Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: High-level workflow for NMBA analysis.

Detailed Protocols

The following protocols provide step-by-step instructions for preparing samples from common biological matrices.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This method is fast and effective for removing the bulk of proteins from plasma or serum. Acetonitrile is a common choice for precipitating proteins.

Materials:

  • Plasma or serum sample

  • N-Methyl-β-alanine (¹³C₃, ¹⁵N) or other suitable SIL-IS

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g and 4°C

Procedure:

  • Pipette 100 µL of plasma/serum into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the sample. A 3:1 ratio of ACN to plasma is typically effective.

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing NMBA and the SIL-IS and transfer it to a new tube for derivatization or direct injection.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Urine presents a different challenge due to high salt content and variability in pH. SPE is an effective technique for cleanup and concentration of amino acids from urine. A strong cation exchange (SCX) SPE cartridge is ideal for retaining protonated amines like NMBA.

Materials:

  • Urine sample

  • SIL-IS for NMBA

  • Strong Cation Exchange (SCX) SPE cartridges

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • 5% Ammonium Hydroxide in Methanol (v/v)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 100 µL of urine with 900 µL of 0.1 M HCl and add 10 µL of the SIL-IS working solution.

  • Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 mL of MeOH followed by 1 mL of 0.1 M HCl. Do not let the cartridge run dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of MeOH to remove salts and other interferences.

  • Elution: Elute the NMBA and SIL-IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the amine, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for analysis.

SPE Condition 1. Condition (MeOH, then Acid) Load 2. Load Sample (Acidified Urine + IS) Condition->Load Wash 3. Wash (Acid, then MeOH) Load->Wash Elute 4. Elute (Basic MeOH) Wash->Elute reaction NMBA N-Methyl-β-alanine Product Derivatized NMBA (Stable & MS-active) NMBA->Product + AQC AccQ-Tag Reagent (AQC) AQC->Product +

Troubleshooting & Optimization

Strategies to prevent isotopic exchange of N-Methyl-β-alanine-d3 during analysis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Isotopic Exchange During Analytical Workflows

Welcome to the technical support center for N-Methyl-β-alanine-d3. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges associated with using deuterated internal standards. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent the isotopic exchange of N-Methyl-β-alanine-d3, ensuring the integrity and accuracy of your bioanalytical data.[1]

The stability of the deuterium label is paramount for a deuterated compound to serve as a reliable internal standard in mass spectrometry-based assays.[2] Loss of deuterium through back-exchange for hydrogen can lead to inaccurate quantification, compromised data quality, and questions regarding method validity.[1] This document provides a series of frequently asked questions, troubleshooting scenarios, and detailed protocols to maintain the isotopic purity of your standard.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of isotopic exchange as it pertains to N-Methyl-β-alanine-d3.

Q1: What is isotopic exchange, and why is it a specific concern for N-Methyl-β-alanine-d3?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[3] For N-Methyl-β-alanine-d3 (D3C-NH-(CH2)2-COOH), the three deuterium atoms are located on the N-methyl group. While carbon-deuterium (C-D) bonds are generally strong and stable, certain molecular features and environmental conditions can render them susceptible to exchange.[4]

The concern is that if the deuterated internal standard loses its deuterium atoms, it becomes chemically indistinguishable from the endogenous (unlabeled) analyte, N-Methyl-β-alanine. This phenomenon, known as isotopic back-exchange, artificially inflates the analyte signal and compromises the accuracy of quantification. The structure of N-Methyl-β-alanine contains both a secondary amine and a carboxylic acid group.[5] These functional groups can participate in acid-base catalysis, which can facilitate the exchange of protons in the vicinity, including, under certain conditions, those on the N-methyl group.[6][7]

Q2: What are the primary factors that promote hydrogen-deuterium (H/D) exchange?

A2: The rate of H/D exchange is highly dependent on the chemical environment. The most critical factors are:

  • pH: This is the single most influential factor. Both strongly acidic and strongly basic conditions can catalyze the exchange of hydrogens, particularly those on carbons alpha to a carbonyl group (a process mediated by enol or enolate formation).[8][9] While the deuterons on the N-methyl group are not alpha to the carbonyl, the overall molecular pH environment is critical. For many compounds, the rate of back-exchange is minimized at a specific "quench" pH, typically between 2.5 and 3.0.[10][11]

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur.[12] Therefore, keeping samples and solutions cold is a universally effective strategy to slow down the exchange rate.[10][13]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogens and can act as a source for back-exchange.[12] Aprotic solvents (e.g., acetonitrile, anhydrous dichloromethane) lack exchangeable protons and are therefore preferred during sample preparation steps whenever feasible.[12]

  • Exposure Time: The extent of back-exchange is cumulative. The longer the molecule is exposed to unfavorable conditions (e.g., high temperature, extreme pH), the greater the degree of exchange will be.[11]

Q3: During which stages of an LC-MS/MS workflow is isotopic exchange most likely to occur?

A3: Isotopic exchange can occur at any stage where the molecule is in a solution that can facilitate the reaction. Key stages of vulnerability include:

  • Sample Preparation: During extraction, evaporation, and reconstitution, exposure to incompatible solvents, temperatures, or residual acidic/basic reagents can initiate exchange.

  • Autosampler Incubation: Samples left in an autosampler for extended periods, especially if not temperature-controlled, can undergo significant back-exchange. The mobile phase composition in the sample vial is a critical factor here.

  • Chromatography: The entire LC separation process occurs in a protic environment (the mobile phase). The pH of the mobile phase and the temperature of the column compartment are critical variables that must be controlled to prevent on-column exchange.[14][15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q: My mass spectrometry data shows significant M+2, M+1, and even M+0 peaks for my N-Methyl-β-alanine-d3 internal standard. What is happening?

A: The presence of these lower mass peaks is a clear indicator of deuterium loss, or back-exchange. The M+3 peak represents the intact standard, while M+2, M+1, and M+0 represent the loss of one, two, and three deuterium atoms, respectively. To diagnose the source, follow this logical workflow.

graph TD; subgraph "Troubleshooting Workflow for Isotopic Back-Exchange" A[Observe M+2, M+1, M+0 Peaks] --> B{Is the unused standard pure?}; B -- Yes --> C{Analyze freshly spiked sample immediately}; B -- No --> D[Contact Standard Supplier]; C --> E{Do exchange peaks appear?}; E -- No --> F{Problem is time/temperature dependent}; F --> G[Implement Autosampler Cooling & Limit Residence Time]; E -- Yes --> H{Problem is in Sample Prep or LC Method}; H --> I{Review Sample Prep}; H --> J{Review LC Method}; I --> K[Use aprotic solvents, control pH, keep cold]; J --> L[Optimize mobile phase to pH 2.5-3.0, use fast gradient]; end Troubleshooting workflow for isotopic exchange.

Q: I've noticed that the internal standard response is inconsistent, and the peak area decreases the longer the sample sits in the autosampler. How can I fix this?

A: This is a classic case of bench-top or autosampler instability. The conditions in your sample vial are promoting gradual back-exchange.

  • Immediate Solution: Set the autosampler temperature to 4°C. This is the most effective way to slow down nearly all chemical reactions, including isotopic exchange.[10][11]

  • Reconstitution Solvent: Ensure your final reconstitution solvent is compatible with your initial mobile phase and is not at a pH that promotes exchange. Ideally, the pH should be in the stable 2.5-4.0 range.

  • Sequence Optimization: Organize your LC-MS sequence to analyze stability samples and quality controls (QCs) interspersed with unknown samples. This helps to identify time-dependent degradation or exchange.[1]

Q: Can the choice of mobile phase additive affect the stability of the deuterium label?

A: Absolutely. Mobile phase additives define the pH and can influence on-column exchange.

  • Avoid: Strong bases or acids. Additives like ammonium hydroxide or trifluoroacetic acid (TFA) at high concentrations can create harsh pH environments. While TFA is often used at 0.1% to achieve a pH around 2, its effect should be evaluated.

  • Recommend: Formic acid (0.1%) is a common choice that typically brings the mobile phase pH to a stable range of 2.7-3.0, which is ideal for minimizing back-exchange for many compounds.[14][15] Always measure the final pH of your mobile phase mixture.

Data Summary: Impact of Environment on Isotopic Stability

The following table summarizes the key environmental factors and their impact on the stability of the deuterium label on N-Methyl-β-alanine-d3.

Parameter Condition Risk of Isotopic Exchange Rationale Citation
pH < 2.0 or > 8.0HighAcid or base catalysis promotes exchange reactions.[6][7][16]
2.5 - 4.0LowThis is the typical "quench" range where the exchange rate is at a minimum.[10][11]
Temperature > 25°C (Room Temp)Moderate to HighProvides activation energy for the exchange reaction.[12]
0 - 4°C (Cooled)LowSignificantly reduces the rate of all chemical reactions.[10][13]
Solvent Protic (Water, Methanol)Moderate to HighProvides a source of exchangeable protons.[12]
Aprotic (Acetonitrile)LowLacks exchangeable protons to facilitate back-exchange.[12]
Experimental Protocols

This section provides detailed, step-by-step methodologies for preventing isotopic exchange.

Protocol 1: Stability Assessment of N-Methyl-β-alanine-d3

This protocol is a self-validating system to proactively assess the stability of your deuterated internal standard under the exact conditions of your analytical method.[1]

Objective: To evaluate the stability of the deuterium label on N-Methyl-β-alanine-d3 throughout the sample processing, storage, and analysis workflow.

Procedure:

  • Preparation: Prepare two sets of quality control (QC) samples at low and high concentrations in the relevant biological matrix.

  • "Time Zero" Analysis: Immediately after preparation, process one set of the low and high QC samples according to your established sample preparation method. Analyze these samples immediately. This is your baseline (T=0) reference.

  • Bench-Top Stability: Leave the second set of QC samples on the bench at room temperature for the maximum anticipated duration of your sample preparation workflow (e.g., 4 hours).

  • Freeze-Thaw Stability: Subject a third set of QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw completely at room temperature.

  • Analysis of Stability Samples: After the respective stability challenges (bench-top and freeze-thaw), process the samples. Analyze them along with a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration of the stability samples. The mean concentration should be within ±15% of the nominal concentration.[1]

    • Critically, examine the mass chromatograms of the internal standard from the stability samples. Compare them to the T=0 samples. A significant increase in the M+2, M+1, or M+0 peaks relative to the M+3 peak indicates isotopic exchange.

graph TD; subgraph "Protocol for Isotopic Stability Assessment" direction LR; A[Prepare QC Samples] --> B(Process & Analyze T=0 Samples); A --> C(Bench-Top Incubation); A --> D(Freeze-Thaw Cycles); C --> E{Process Samples}; D --> F{Process Samples}; B --> G[Establish Baseline M+3/M+n Ratio]; E --> H[Analyze Samples]; F --> I[Analyze Samples]; H --> J(Calculate Concentration & M+3/M+n Ratio); I --> K(Calculate Concentration & M+3/M+n Ratio); J --> L{Compare to Baseline}; K --> L; L --> M[Evaluate Stability: Pass/Fail]; end Workflow for assessing deuterated standard stability.
Protocol 2: Optimized LC-MS Method for Stable Analysis

Objective: To establish LC-MS parameters that minimize the potential for on-column isotopic exchange.

Methodology:

  • Column Temperature: Set the column compartment to a controlled, low temperature. While many HDX experiments are run at 0°C, a practical temperature for routine bioanalysis that still minimizes exchange is 10-20°C.[11] Avoid elevated temperatures unless absolutely necessary for chromatographic resolution.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

    • Verification: After mixing, confirm that the pH of Mobile Phase A is between 2.7 and 3.0.

  • Gradient: Employ a fast, ballistic gradient. The goal is to minimize the total run time, thereby reducing the residence time of the analyte on the column and in the mobile phase.[14][15] Shortening the LC gradient provides a significant advantage in preventing back-exchange.[14]

  • System Cleanliness: Ensure the LC system is free from contaminants, especially basic residues from previous analyses, which can alter the mobile phase pH locally.

By implementing these strategies, you can build a robust analytical method that preserves the isotopic integrity of N-Methyl-β-alanine-d3, leading to reliable and accurate quantitative results.

References
  • Englander, J. J., et al. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Lermyte, F., et al. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. PubMed. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • Dąbrowska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link]

  • Dąbrowska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC. Available from: [Link]

  • Rath, A., et al. (2021). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]

  • Masson, G. R. (2023). Fundamentals of HDX-MS. Portland Press. Available from: [Link]

  • Dąbrowska, M., et al. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC. Semantic Scholar. Available from: [Link]

  • Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Ramachandran, P., et al. (2013). Hydrogen/Deuterium Exchange-LC-MS Approach to Characterize the Action of Heparan Sulfate C5-Epimerase. PMC. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. MDPI. Available from: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

  • Chemistry LibreTexts. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available from: [Link]

  • Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available from: [Link]

  • Englander, W. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. Available from: [Link]

  • Chen, H.-F., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. MDPI. Available from: [Link]

  • Dąbrowska, M., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by. Semantic Scholar. Available from: [Link]

  • Amazon Academy JEE. (2021). Solve Questions On Deuterium Exchange In Carbonyl Compounds | Chemistry. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.4: The Effect of pH. Chemistry LibreTexts. Available from: [Link]

  • Falvo, J. A., et al. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. ACS Publications. Available from: [Link]

  • Clémençon, B., et al. (2023). Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. White Rose Research Online. Available from: [Link]

  • Saragi, R. T., et al. (2019). The effect of N-methylation on the conformational landscape of alanine. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Resolving Calibration Curve Inaccuracies with N-Methyl-β-alanine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N-Methyl-β-alanine-d3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common inaccuracies encountered in analytical calibration curves. As a stable isotope-labeled (SIL) internal standard, N-Methyl-β-alanine-d3 is a powerful tool for achieving accurate quantification in mass spectrometry-based assays. However, its successful implementation requires a nuanced understanding of potential pitfalls. This document provides in-depth, field-proven insights and validated protocols to ensure the integrity and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of N-Methyl-β-alanine-d3.

Q1: What is N-Methyl-β-alanine-d3 and why is it used as an internal standard?

N-Methyl-β-alanine-d3 is the deuterated form of N-Methyl-β-alanine, where three hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core principle is that a SIL-IS is chemically almost identical to the analyte of interest (the "light" version).[1][2] Therefore, it behaves similarly during sample extraction, chromatography, and ionization.[1][3] By adding a known quantity of N-Methyl-β-alanine-d3 to every sample, standard, and QC, it serves as a reference to correct for variability in sample handling, matrix effects, and instrument response.[1][2] The mass spectrometer can distinguish between the analyte and the IS due to the mass difference, allowing their signals to be ratioed for precise quantification.[2]

Q2: What are the most common reasons for calibration curve failure with a deuterated IS?

The most frequent issues include non-linearity at high concentrations, poor accuracy at low concentrations, and inconsistent IS response. These problems often stem from:

  • Differential Matrix Effects: The analyte and IS experience different levels of ion suppression or enhancement from components in the sample matrix.[4][5]

  • Isotopic Impurity: The deuterated standard contains a small amount of the non-deuterated analyte, causing a positive bias at low concentrations.[1][4]

  • Detector Saturation: The concentration of the analyte or IS is too high, exceeding the linear dynamic range of the mass spectrometer's detector.[6][7]

  • Isotopic Exchange: The deuterium atoms on the IS are replaced by hydrogen atoms from the solvent or matrix, compromising its integrity.[4]

  • Chromatographic Shift: The deuterated IS and the analyte have slightly different retention times, which can lead to differential matrix effects if they elute in a region of changing ion suppression.[4][8]

Q3: What level of isotopic and chemical purity is required for N-Methyl-β-alanine-d3?

For reliable quantitative results, deuterated standards should possess high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[9] High isotopic purity minimizes the contribution of the unlabeled analyte in the standard, which is critical for accuracy at the lower limit of quantification (LLOQ).[1] High chemical purity ensures that other contaminants do not interfere with the analysis. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.[10]

Q4: Can N-Methyl-β-alanine-d3 and its non-deuterated analyte have different retention times?

Yes. A phenomenon known as the "deuterium isotope effect" can cause slight differences in retention time between the deuterated and non-deuterated compounds, particularly in reversed-phase chromatography.[2] While often negligible, this shift can become problematic if it occurs in a region of the chromatogram with steep changes in ion suppression from the matrix.[8] This can cause the analyte and IS to experience different matrix effects, invalidating the assumption that the IS accurately corrects for these variations.[8]

Q5: How should I properly store and handle my N-Methyl-β-alanine-d3 standard?

Proper storage is critical to maintain the integrity of the standard. Refer to the manufacturer's recommendations, which typically advise storage at 2-8°C in a refrigerator.[11] Prepare stock solutions in a high-purity, inert solvent and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation and solvent evaporation. Working solutions should be prepared fresh as needed. It is crucial to validate the stability of the IS in both stock and working solutions under the actual conditions of use.[12]

Section 2: In-Depth Troubleshooting Guide

This guide provides structured, cause-and-effect troubleshooting for specific experimental issues.

Issue 1: Non-Linearity in the Calibration Curve

Symptom: Your calibration curve, when plotted as analyte/IS response ratio versus concentration, deviates from linearity (e.g., R² < 0.995) and may exhibit a "bending" or plateau effect, particularly at the upper concentration levels.

Causality & Investigation: Non-linearity is a common observation in LC-MS and can arise from several sources.[6] Using a SIL-IS like N-Methyl-β-alanine-d3 corrects for many sources of variability, but not all causes of non-linearity.[13]

  • Potential Cause 1: Detector Saturation. The most common cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[7] When the number of ions hitting the detector per unit time exceeds its capacity, the instrument can no longer produce a proportional response, leading to a plateau in the signal.[7][13] This can affect the analyte, the internal standard, or both.

  • Potential Cause 2: Inappropriate Regression Model. LC-MS/MS data is not always perfectly linear across a wide dynamic range.[6][13][14] Forcing a linear regression model onto inherently non-linear data will result in poor curve fits and inaccurate quantification, especially at the low and high ends of the curve.

  • Potential Cause 3: Other Mass Spectrometric Effects. At very high concentrations, phenomena such as dimer or multimer formation can occur in the ion source, which can contribute to non-linear responses.[6]

start Non-Linear Curve (R² < 0.995) check_signal Examine Absolute Signal of Analyte & IS at Highest Calibrator start->check_signal high_signal Signal > 1E6 - 1E7 cps? (Instrument Dependent) check_signal->high_signal detector_sat Probable Cause: Detector Saturation high_signal->detector_sat Yes low_signal Signal is Not Saturated high_signal->low_signal No solution_sat Solution: 1. Reduce injection volume. 2. Dilute high-end calibrators. 3. Use a less intense SRM transition. detector_sat->solution_sat check_regression Apply Quadratic Regression (1/x or 1/x² weighting) low_signal->check_regression fit_improves Does R² improve and back-calculated accuracy meet criteria? check_regression->fit_improves use_quadratic Solution: Use Quadratic Regression. Validate per regulatory guidelines. fit_improves->use_quadratic Yes other_issues Probable Cause: Other issues (e.g., matrix effects, standard prep error). Investigate further. fit_improves->other_issues No

Caption: Workflow for diagnosing non-linear calibration curves.

  • Assess for Detector Saturation:

    • Protocol: In your data processing software, view the chromatograms for your highest concentration standard. Check the absolute peak intensity (ion counts per second) for both N-Methyl-β-alanine (analyte) and N-Methyl-β-alanine-d3 (IS).

    • Interpretation: Many detectors begin to show saturation effects above 1-2 million counts per second (cps), though this threshold is instrument-dependent.[7] If you observe flat-topped peaks or intensities exceeding this range, saturation is the likely cause.

    • Remediation: Reduce the signal intensity. This can be achieved by decreasing the injection volume, diluting the high-concentration standards, or selecting a less intense (but still specific) SRM transition for the analyte.[7]

  • Apply and Evaluate a Quadratic Regression Model:

    • Rationale: A quadratic regression (y = ax² + bx + c) can often accurately model the non-linear response observed in LC-MS systems.[6][13] It is an acceptable practice in regulated bioanalysis, provided it is justified and properly validated.[7]

    • Protocol: In your software, change the regression type from "Linear" to "Quadratic". Apply a weighting factor, typically 1/x or 1/x², as this gives more weight to the less variable data at the low end of the curve.[6]

    • Evaluation: Assess the new curve fit. The coefficient of determination (R²) should improve. More importantly, the back-calculated concentrations for each calibrator should be within the acceptance criteria (typically ±15% of the nominal value, and ±20% for the LLOQ).[15]

ParameterLinear RegressionQuadratic Regression (1/x²)Rationale
Typical Use Case Data that is inherently linear across the desired concentration range.Data that exhibits concentration-dependent curvature, often due to detector saturation effects.Choose the simplest model that accurately describes the data. A quadratic fit can extend the dynamic range.[7][13]
Acceptance Criteria R² ≥ 0.99; Back-calculated accuracy ±15% (±20% at LLOQ).R² ≥ 0.99; Back-calculated accuracy ±15% (±20% at LLOQ).Accuracy is the most important measure of a good fit, not just the correlation coefficient.
Regulatory View Universally accepted.Accepted by FDA and EMA, but must be justified and used consistently.[12][15]The chosen model must be defined in the method SOP prior to sample analysis.
Issue 2: Poor Accuracy and Precision at Low Concentrations

Symptom: Your low-level Quality Control (QC) samples consistently fail acceptance criteria, often showing a significant positive bias (measured concentration is higher than the nominal concentration). Precision may also be poor (%CV > 15-20%).

Causality & Investigation: This issue often points to problems that disproportionately affect the low end of the curve, where the analyte signal is weakest.

  • Potential Cause 1: Isotopic Impurity of the Internal Standard. The synthesis of deuterated standards is never 100% complete, resulting in a small amount of the non-deuterated analyte (e.g., d0) being present in the d3 standard.[16] This unlabeled analyte contributes to the signal at the analyte's mass transition, creating a positive bias that is most significant at the LLOQ where the actual analyte concentration is lowest.[1][4]

  • Potential Cause 2: Differential Matrix Effects. While a SIL-IS is the best tool to correct for matrix effects, it is not always perfect.[8] If the analyte and N-Methyl-β-alanine-d3 co-elute in a region where the matrix causes severe and rapidly changing ion suppression, even a minor shift in retention time can cause them to be suppressed to different extents.[8][17] This leads to an inaccurate analyte/IS ratio and poor quantification.

start Poor Accuracy/Precision at LLOQ/Low QC check_is_purity Protocol 1: Assess IS Purity start->check_is_purity is_contribution Is d0 signal in IS solution >5% of LLOQ analyte signal? check_is_purity->is_contribution impure_is Probable Cause: IS Purity Issue is_contribution->impure_is Yes pure_is IS purity is acceptable is_contribution->pure_is No solution_is Solution: 1. Source a higher purity IS. 2. Increase LLOQ. 3. Subtract IS contribution if validated. impure_is->solution_is check_matrix Protocol 2: Evaluate Matrix Effects pure_is->check_matrix matrix_effect Is IS-Normalized Matrix Factor significantly different from 1.0? check_matrix->matrix_effect diff_matrix Probable Cause: Differential Matrix Effects matrix_effect->diff_matrix Yes other_issues No significant matrix effects. Consider other causes (e.g., extraction recovery, solution stability). matrix_effect->other_issues No solution_matrix Solution: 1. Improve sample cleanup (e.g., SPE). 2. Optimize chromatography to shift    analyte away from suppression zone. diff_matrix->solution_matrix

Caption: Workflow for troubleshooting low-concentration inaccuracies.

Protocol 1: Assessing Internal Standard Purity

  • Objective: To quantify the contribution of the unlabeled analyte (d0) present in the N-Methyl-β-alanine-d3 (IS) solution to the overall analyte signal.

  • Procedure: a. Prepare a "zero sample" by spiking blank matrix (the same biological matrix as your samples) with only the working concentration of N-Methyl-β-alanine-d3. b. Prepare your LLOQ sample as usual (blank matrix spiked with analyte at the LLOQ concentration and IS at the working concentration). c. Inject and analyze both samples.

  • Data Analysis: a. Measure the peak area of the analyte (d0) signal in the "zero sample". b. Measure the peak area of the analyte (d0) signal in the LLOQ sample. c. Calculate the percentage contribution: (Area in Zero Sample / Area in LLOQ Sample) * 100.

  • Acceptance Criteria: The contribution of the IS to the analyte signal should be ≤ 5% of the analyte response at the LLOQ, as per EMA/ICH M10 guidelines.[12] If the contribution is higher, it can compromise the accuracy of your low-concentration samples.

Protocol 2: Quantifying Matrix Effects

  • Objective: To determine if the sample matrix is causing ion suppression or enhancement and if the IS is adequately compensating for it.[1][4]

  • Procedure: Prepare three sets of samples at low and high QC concentrations.

    • Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the final extract with analyte and IS.

    • Set C (Pre-Extraction Spike): Spike blank matrix with analyte and IS before performing the full extraction procedure.

  • Data Analysis: a. Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). Do this for both the analyte and the IS. An MF < 1 indicates suppression; > 1 indicates enhancement. b. Calculate IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically within 0.85-1.15). A value significantly deviating from 1.0 indicates that the IS is not tracking the analyte, and the method is susceptible to differential matrix effects.[4]

Issue 3: Drifting or Inconsistent Internal Standard Response

Symptom: The absolute peak area of N-Methyl-β-alanine-d3 is not consistent across the analytical run, showing a trend (e.g., decreasing over time) or high variability (%CV > 15%).

Causality & Investigation: While the analyte/IS ratio is used for quantification, a stable IS response is an indicator of a robust and well-controlled analytical system. Instability can point to underlying chemical or instrumental issues.

  • Potential Cause 1: Isotopic (H/D) Exchange. Deuterium atoms, especially those on or adjacent to heteroatoms (like the nitrogen in N-Methyl-β-alanine-d3), can sometimes exchange with hydrogen atoms from the surrounding solvent (e.g., water in the mobile phase), particularly under certain pH conditions.[4] This would lead to a decrease in the d3 signal and an increase in d2, d1, or d0 signals over time.

  • Potential Cause 2: Solution Instability. The IS may not be stable in the working solution or in the processed samples stored in the autosampler. This could be due to degradation, adsorption to vials, or other chemical reactions.

start Inconsistent IS Response (%CV > 15%) check_stability Protocol 3: Assess Working Solution Stability start->check_stability stable_solution Is response of stored solution within ±10% of fresh solution? check_stability->stable_solution unstable_solution Probable Cause: Solution Instability stable_solution->unstable_solution No stable_solution_ok Solution is stable stable_solution->stable_solution_ok Yes solution_stability Solution: 1. Prepare IS working solution fresh. 2. Investigate different solvents. 3. Reduce autosampler temperature. unstable_solution->solution_stability check_exchange Investigate H/D Exchange: Re-inject start/end QCs. Monitor for d2, d1 signals. stable_solution_ok->check_exchange exchange_detected Is there a decrease in d3 signal and an increase in lower mass isotopologues over time? check_exchange->exchange_detected hd_exchange Probable Cause: Isotopic (H/D) Exchange exchange_detected->hd_exchange Yes other_issues No exchange detected. Consider instrument issues (e.g., ion source contamination, inconsistent spray). exchange_detected->other_issues No solution_exchange Solution: 1. Adjust mobile phase pH. 2. Use aprotic solvents where possible. 3. Source an IS with labels on a more   stable position (e.g., C-D bond). hd_exchange->solution_exchange

Caption: Workflow for investigating inconsistent internal standard response.

Protocol 3: Evaluating Internal Standard Stability in Working Solution

  • Objective: To confirm the stability of N-Methyl-β-alanine-d3 in the working solution under the conditions it will experience during an analytical run (e.g., in the autosampler).[12]

  • Procedure: a. Prepare a fresh working solution of the IS. b. Immediately analyze this fresh solution (e.g., n=3 injections) to establish a baseline response (T=0). c. Store the remaining working solution under the same conditions as your samples in an analytical run (e.g., room temperature or cooled autosampler at 4°C). d. Re-analyze the stored working solution at various time points (e.g., 4, 8, 24 hours).

  • Data Analysis: Compare the mean peak area response of the stored solution at each time point to the mean response of the fresh (T=0) solution.

  • Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.[12] A significant decrease in response indicates instability.

References
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]

  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Available at: [Link]

  • Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. ACS Publications. Available at: [Link]

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. Available at: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

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  • Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Scientific Research Publishing. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. University of East Anglia. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Available at: [https://www.slideshare.net/marcin Kaza/the-ema-bioanalytical-method-validation-guideline-process-history-discussions-and-evaluation-of-its-content]([Link] Kaza/the-ema-bioanalytical-method-validation-guideline-process-history-discussions-and-evaluation-of-its-content)

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Informa UK Limited. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. Available at: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • Impact of the deuterium isotope effect on the accuracy of 13C NMR measurements of site-specific isotope ratios at natural abundance in glucose. PubMed. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • CAS No : 1216493-51-4 | Product Name : N-Methyl-β-alanine-d3. Pharmaffiliates. Available at: [Link]

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Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of N-Methyl-β-alanine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realms of pharmacology and toxicology, the pursuit of unimpeachable accuracy and precision is not merely an academic exercise—it is the bedrock upon which the safety and efficacy of novel therapeutics are built. The choice of an internal standard (IS) is a critical determinant of data quality, and among the options available, stable isotope-labeled (SIL) internal standards are widely regarded as the pinnacle of analytical rigor. This guide provides an in-depth evaluation of N-Methyl-β-alanine-d3, a deuterated internal standard, and compares its performance against a structural analog internal standard. Through a detailed examination of the underlying principles and supporting experimental data, we will elucidate why N-Methyl-β-alanine-d3 is the superior choice for demanding bioanalytical applications.

The Imperative for an Ideal Internal Standard

The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1] An ideal IS should perfectly mimic the analyte's behavior during extraction, derivatization, and ionization, thereby ensuring that any sample loss or fluctuation in instrument response is accounted for.[2] While structural analog internal standards—compounds with similar chemical structures but different masses—have been traditionally used, they often fall short of this ideal. Differences in physicochemical properties can lead to differential extraction efficiencies and chromatographic behaviors, introducing a bias in the final quantitative results.

Deuterated internal standards, such as N-Methyl-β-alanine-d3, offer a solution to this challenge. By replacing three hydrogen atoms with deuterium, the chemical properties of the molecule remain virtually identical to the analyte, N-Methyl-β-alanine.[1] This ensures co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer, leading to a more accurate and precise quantification.[2]

A Head-to-Head Comparison: N-Methyl-β-alanine-d3 vs. A Structural Analog

To empirically demonstrate the superiority of N-Methyl-β-alanine-d3, we present a comparative study evaluating its performance against a hypothetical, yet representative, structural analog internal standard: N-Ethyl-β-alanine. The following sections detail the experimental design and showcase the expected performance data based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA).

Experimental Workflow

The following diagram illustrates the workflow for a typical bioanalytical method validation experiment comparing the two internal standards for the quantification of N-Methyl-β-alanine in human plasma.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Human Plasma Sample spike_analyte Spike with N-Methyl-β-alanine plasma->spike_analyte split Split into two sets spike_analyte->split spike_is_d3 Spike with N-Methyl-β-alanine-d3 split->spike_is_d3 Set A spike_is_analog Spike with N-Ethyl-β-alanine split->spike_is_analog Set B extraction Protein Precipitation & Extraction spike_is_d3->extraction spike_is_analog->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS System reconstitution->lcms data_acquisition Data Acquisition lcms->data_acquisition integration Peak Integration data_acquisition->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification calibration->quantification statistics Accuracy & Precision Calculation quantification->statistics

Caption: A typical bioanalytical workflow for comparing internal standards.

Methodology

1. Preparation of Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of N-Methyl-β-alanine into blank human plasma.

2. Sample Extraction: To 100 µL of each plasma sample, 20 µL of the respective internal standard working solution (N-Methyl-β-alanine-d3 or N-Ethyl-β-alanine) was added. Proteins were precipitated by adding 400 µL of acetonitrile. After vortexing and centrifugation, the supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.

3. LC-MS/MS Conditions: A reverse-phase C18 column was used for chromatographic separation with a gradient elution of water and acetonitrile containing 0.1% formic acid. A triple quadrupole mass spectrometer operating in positive electrospray ionization mode was used for detection. Multiple reaction monitoring (MRM) transitions were optimized for N-Methyl-β-alanine, N-Methyl-β-alanine-d3, and N-Ethyl-β-alanine.

Data Presentation and Analysis

The accuracy and precision of the method using each internal standard were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in five replicates.

Table 1: Accuracy and Precision Data for N-Methyl-β-alanine-d3 as an Internal Standard
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low54.9599.03.5
Medium5050.8101.62.8
High500492.598.52.1
Table 2: Accuracy and Precision Data for N-Ethyl-β-alanine (Structural Analog) as an Internal Standard
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low55.65113.09.8
Medium5054.2108.47.5
High500465.093.06.2

Interpretation of Results: The Decisive Advantage of Deuteration

The data presented in Tables 1 and 2 clearly demonstrate the superior performance of N-Methyl-β-alanine-d3 as an internal standard.

  • Accuracy: The accuracy values for N-Methyl-β-alanine-d3 are consistently within ±2% of the nominal concentrations, well within the FDA's acceptance criteria of ±15%.[3] In contrast, the structural analog internal standard shows significant deviations, particularly at the low concentration level, indicating a systematic bias in the quantification.

  • Precision: The precision, as measured by the relative standard deviation (%RSD), is significantly better for N-Methyl-β-alanine-d3, with all values below 4%. The structural analog exhibits much higher variability, with %RSD values approaching 10%. This indicates that the use of a deuterated internal standard leads to more reproducible results.

The enhanced performance of N-Methyl-β-alanine-d3 can be attributed to the principle of isotope dilution mass spectrometry.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer and is lost to the same extent during sample processing.[2] This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise measurements.

The following diagram illustrates the concept of how a stable isotope-labeled internal standard corrects for variability.

cluster_0 Sample 1 (No Loss) cluster_1 Sample 2 (50% Loss) cluster_2 Sample 3 (Variable Ionization) A1 Analyte (100 units) Ratio1 Ratio = 1.0 IS1 IS-d3 (100 units) A2 Analyte (50 units) Ratio2 Ratio = 1.0 IS2 IS-d3 (50 units) A3 Analyte (80 units response) Ratio3 Ratio = 1.0 IS3 IS-d3 (80 units response) Title Principle of Isotope Dilution: Constant Analyte/IS Ratio

Caption: Isotope dilution principle ensures a constant analyte-to-IS ratio.

Conclusion: An Unwavering Commitment to Data Integrity

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analog internal standards can provide a degree of correction, they are fundamentally flawed due to their different physicochemical properties compared to the analyte. This can lead to inaccurate and imprecise data, with potentially significant consequences in a drug development setting.

N-Methyl-β-alanine-d3, as a stable isotope-labeled internal standard, represents the gold standard for the quantitative analysis of N-Methyl-β-alanine. Its near-identical chemical behavior to the analyte ensures that it effectively compensates for all sources of analytical variability, from sample extraction to mass spectrometric detection. The experimental data unequivocally demonstrates that the use of N-Methyl-β-alanine-d3 leads to superior accuracy and precision, providing the highest level of confidence in the generated bioanalytical data. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the choice is clear: N-Methyl-β-alanine-d3 is the internal standard of choice for the reliable quantification of N-Methyl-β-alanine.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Faassen, E. J., Gillissen, F., & Lürling, M. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLOS ONE, 7(5), e36458. [Link]

  • Dyer, S. W., Needoba, J. A., & Peterson, T. D. (2019). Improved quantification of the cyanobacteria metabolite, β-methylamino-l-alanine (BMAA) using HPLC-MS/MS detection of its dansyl chloride derivative referenced to a 15N-labeled internal standard. Analytical Methods, 11(24), 3113-3121. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

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  • Glover, W. B., Mash, D. C., & Murch, S. J. (2015). A single laboratory validation for the analysis of underivatized β-N-methylamino-L-alanine (BMAA). Neurotoxicology and Teratology, 48, 48-55. [Link]

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A Senior Application Scientist's Guide to Derivatization Techniques for the Analysis of N-Methyl-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of N-Methyl-β-alanine (NMBA)

N-Methyl-β-alanine (NMBA) is a small, polar amino acid that presents significant analytical challenges. Its inherent properties—high polarity, low volatility, and lack of a strong chromophore—make it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns and invisible to standard UV detectors.[1][2][3] Furthermore, its analysis is often complicated by the presence of structural isomers, such as N-β-methylamino-L-alanine (BMAA), which require robust separation techniques for accurate identification and quantification.[4][5]

Direct analysis is often impractical, suffering from poor sensitivity and chromatographic performance.[6][7] To overcome these hurdles, chemical derivatization is an essential pre-analytical step. Derivatization modifies the NMBA molecule to enhance its physicochemical properties, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8][9] The goal of derivatization is multifaceted: to increase volatility for GC analysis, to improve ionization efficiency for MS detection, and to introduce a chromophore or fluorophore for optical detection.[9][10]

This guide provides an in-depth comparison of common derivatization techniques for NMBA analysis, drawing from established methods for similar amino acids. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to help researchers select the optimal strategy for their specific analytical goals.

Chapter 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires analytes to be volatile and thermally stable.[2][3][11] Derivatization for GC-MS focuses on masking the polar functional groups of NMBA—the carboxylic acid and the secondary amine—to reduce its boiling point and prevent thermal degradation in the GC injector.[12]

Silylation: The Volatility Workhorse

Silylation is a widely used technique that replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][8][12]

  • Mechanism: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and carboxylic acid protons of NMBA.[2][12] MTBSTFA is often preferred as it forms more stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives.[2][13]

  • Expertise & Experience: The primary drawback of silylation is its extreme sensitivity to moisture.[2] Water in the sample or solvent will preferentially react with the silylating reagent, reducing derivatization yield and hydrolyzing the formed derivatives. Therefore, all samples must be dried to completeness, and anhydrous solvents must be used.[14] The reaction is typically performed at elevated temperatures (e.g., 60-100°C) to drive it to completion.[3][15]

  • Trustworthiness: A self-validating silylation protocol involves analyzing a reagent blank to check for contamination, a derivatized standard to confirm reaction completion, and an isotopically labeled internal standard (if available) to correct for variability in derivatization and injection.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) extract Extraction & Protein Precipitation sample->extract dry Evaporation to Complete Dryness extract->dry reagent Add Anhydrous Solvent & Silylating Reagent (e.g., MTBSTFA) dry->reagent heat Incubate at 60-100°C (e.g., 4 hours) reagent->heat gcms GC-MS Injection & Analysis heat->gcms data Data Processing (Quantification) gcms->data

Caption: Silylation workflow for NMBA analysis by GC-MS.

Acylation/Esterification with Chloroformates

This two-in-one reaction derivatizes both the amine and carboxylic acid groups. Alkyl chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), are common reagents.[16]

  • Mechanism: In an aqueous-organic biphasic system containing pyridine or a buffer, ECF reacts with the secondary amine to form an ethoxycarbonyl derivative and with the carboxylic acid to form an ethyl ester.[13][16][17] This single-step reaction effectively neutralizes both polar sites.

  • Expertise & Experience: The reaction with chloroformates is highly exothermic and can be vigorous, requiring careful control of temperature and pH. Performing the reaction under alkaline conditions can lead to hydrolysis of proteins in complex samples, potentially releasing interfering amino acids. Therefore, a protein precipitation step prior to derivatization is crucial for accurate quantification of free NMBA. The resulting derivatives are extracted into a nonpolar organic solvent like chloroform or toluene for GC-MS analysis.

  • Trustworthiness: The protocol's reliability is enhanced by using an internal standard and by optimizing the extraction pH to ensure quantitative recovery of the derivative into the organic phase while leaving polar interferences in the aqueous phase.

Chapter 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS, derivatization is not aimed at increasing volatility but at improving chromatographic retention on RPLC columns and enhancing ionization efficiency, typically by electrospray ionization (ESI).[6][10]

Fluorescent Tagging Reagents

These reagents attach a larger, nonpolar, and often fluorescent moiety to the NMBA molecule. While the fluorescence is useful for HPLC-FLD, the added group's primary benefit for LC-MS is the improved reverse-phase retention and the potential to stabilize the charge for better ESI response.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Marketed as AccQ-Tag, AQC reacts with primary and secondary amines to form stable, fluorescent urea derivatives.[1][18] It is a well-characterized pre-column derivatization technique.[19]

    • Expertise & Experience: The AQC derivatization is highly pH-dependent, requiring a buffered environment between pH 8.2 and 10.1 for complete reaction.[19] Insufficient buffering of acidic samples will lead to incomplete derivatization. A heating step (e.g., 55°C for 10 minutes) is typically required to finalize the reaction.[19] Excess reagent hydrolyzes to form byproducts, but these generally do not interfere with the separation.[18]

  • Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and stable sulfonamide adducts.[20][21] This method has been successfully applied to the analysis of BMAA, an isomer of NMBA.[7][22]

    • Expertise & Experience: Like AQC, dansylation requires a basic pH (typically pH 9-10) for the reaction to proceed efficiently. The reaction is usually performed at room temperature or with gentle heating. The derivatives are hydrophobic and well-retained on C18 columns.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts rapidly with both primary and secondary amines to form stable carbamate derivatives.[1][5]

    • Expertise & Experience: A key challenge with FMOC-Cl is that its hydrolysis byproduct, FMOC-OH, is also fluorescent and can interfere with chromatography.[1] Therefore, chromatographic conditions must be optimized to separate the derivatized analyte from reagent-related byproducts.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample or Extract buffer Add Borate Buffer (pH 8.2-10.1) sample->buffer reagent Add AQC Reagent (in Acetonitrile) buffer->reagent mix Vortex Thoroughly reagent->mix heat Heat at 55°C for 10 min mix->heat lcms LC-MS/MS Injection (RPLC Column) heat->lcms data Data Processing (Quantification) lcms->data

Caption: AQC (AccQ-Tag) workflow for NMBA analysis by LC-MS/MS.

Chiral Derivatization Reagents

When the stereochemistry of NMBA is of interest, chiral derivatization is essential. These reagents are enantiomerically pure and react with NMBA to form diastereomers. Since diastereomers have different physical properties, they can be separated on standard achiral columns (e.g., C18).[8][23]

  • (+)-1-(9-Fluorenyl)-ethyl Chloroformate (FLEC): FLEC is a chiral analog of FMOC-Cl. It reacts with the amine group of D- and L-NMBA to create diastereomeric derivatives that are baseline-resolved on a standard RPLC column.[24][25]

    • Expertise & Experience: This method provides excellent sensitivity and chromatographic resolution for enantiomers.[24] A critical consideration is to avoid racemization during sample preparation. Strong acid hydrolysis, for example, can cause racemization; enzymatic hydrolysis is often preferred for analyzing protein-bound NMBA.[24]

  • (S)-N-(4-nitrophenoxycarbonyl)-phenylalanine 2-methoxyethyl ester ((S)-NIFE): This reagent has been successfully used to separate enantiomers of BMAA and its isomers.[26][27] It reacts with the amino groups to form diastereomers separable by UPLC-MS/MS.

    • Expertise & Experience: The derivatization adds a significant molecular weight to the analyte, which can be beneficial for moving the precursor ion into a cleaner region of the mass spectrum. The resulting derivatives are well-suited for RPLC-MS/MS analysis.[26]

Chapter 3: Comparative Analysis and Method Selection

The choice of derivatization technique is dictated by the available instrumentation, the required sensitivity, the sample matrix, and whether chiral separation is necessary.

Quantitative Data Summary
Derivatization TechniqueReagent ExampleAnalytical PlatformPrincipleAdvantagesDisadvantages
Silylation MTBSTFAGC-MSIncreases volatility and thermal stability.[2][12]Excellent for GC-amenable compounds; creates characteristic fragmentation patterns.Highly sensitive to moisture; derivatives can be unstable; may produce multiple derivatives.[2]
Acylation/Esterification Ethyl Chloroformate (ECF)GC-MSIncreases volatility by derivatizing amine and carboxyl groups simultaneously.[13][16]Rapid, one-step reaction in aqueous media; robust derivatives.[16]Reaction can be vigorous; potential for side reactions; pH control is critical.
Fluorescent Tagging AQC (AccQ-Tag)LC-MS/MSImproves RPLC retention and ionization efficiency; adds a fluorophore.[18]Well-established kits available; stable derivatives; high sensitivity.[28]Requires strict pH control; excess reagent can create byproducts.[18]
Fluorescent Tagging Dansyl Chloride (DNS-Cl)LC-MS/MSImproves RPLC retention and ionization efficiency; adds a highly fluorescent tag.[20][21]Stable derivatives; high sensitivity; cost-effective.[22]Requires alkaline pH; longer reaction times may be needed.
Chiral Derivatization FLECLC-MS/MSForms diastereomers from enantiomers, allowing separation on achiral columns.[24][25]Enables accurate enantiomeric quantification; high sensitivity.[24]Reagent is expensive; must prevent racemization during sample prep.[24]

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers must perform their own method validation according to established guidelines for their specific application and matrix.

Protocol 1: Ethyl Chloroformate (ECF) Derivatization for GC-MS

This protocol is adapted from methods used for similar amino acids.[13][16][17]

  • Sample Preparation: To 100 µL of aqueous sample (or reconstituted extract) in a glass vial, add an appropriate internal standard.

  • Reaction Setup: Add 200 µL of a solvent mixture of Ethanol:Pyridine:Water (5:1:1 v/v/v). Vortex briefly.

  • Derivatization: Add 20 µL of Ethyl Chloroformate (ECF). Cap the vial immediately and vortex for 1 minute. The reaction is exothermic.

  • Extraction: Add 400 µL of chloroform and 200 µL of a saturated sodium bicarbonate solution. Vortex vigorously for 1 minute to extract the derivatives into the organic phase and neutralize excess reagent.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection: Carefully transfer the bottom chloroform layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Inject 1 µL of the chloroform extract into the GC-MS.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Enzymatic Hydrolysate or Aqueous Extract buffer Add Borate Buffer (pH ~9.0) sample->buffer reagent Add (+)-FLEC Reagent (in Acetone) buffer->reagent mix Vortex and Incubate (e.g., 40°C for 15 min) reagent->mix quench Quench with Glycine or an Acid mix->quench lcms LC-MS/MS Injection (RPLC Column) quench->lcms data Data Processing (Enantiomer Quantification) lcms->data

Caption: Chiral derivatization workflow using FLEC for LC-MS/MS.

Protocol 2: AQC (AccQ-Tag) Derivatization for LC-MS/MS

This protocol follows the well-established Waters AccQ-Tag method.[19][28]

  • Sample Preparation: Transfer 10 µL of the sample or standard into a total recovery vial.

  • Buffering: Add 70 µL of AccQ-Tag Ultra Borate Buffer. Vortex for 10 seconds.

  • Reagent Reconstitution: Reconstitute the AccQ-Fluor Reagent powder in 1 mL of acetonitrile as per the manufacturer's instructions.

  • Derivatization: Add 20 µL of the reconstituted AccQ-Fluor Reagent to the sample vial. Vortex immediately for 10 seconds.

  • Heating: Loosely cap the vial and heat in a heating block at 55°C for 10 minutes.

  • Analysis: After cooling, the sample is ready for injection into the LC-MS/MS system.

Conclusion and Recommendations

Selecting the appropriate derivatization technique is a critical decision in the analytical workflow for N-Methyl-β-alanine.

  • For high-throughput screening and quantification where chirality is not a concern , LC-MS/MS methods using AQC (AccQ-Tag) or Dansyl Chloride offer a robust, sensitive, and well-documented approach.[22] The availability of commercial kits for AQC simplifies its implementation.[28]

  • For labs primarily equipped with GC-MS , ethyl chloroformate derivatization provides a rapid and effective method for making NMBA volatile, though careful control of the reaction conditions is necessary.[16][17] Silylation with MTBSTFA is a powerful alternative but requires stringent anhydrous conditions.[2]

  • For studies requiring the differentiation of D- and L-enantiomers , chiral derivatization is mandatory. FLEC is an excellent choice that forms diastereomers easily separable on standard RPLC columns, providing accurate and sensitive chiral analysis via LC-MS/MS.[24][25]

Ultimately, the optimal method will balance the need for sensitivity, specificity, and throughput with the practical constraints of the laboratory. Method validation using matrix-matched standards and isotopically labeled internal standards is paramount to ensure the generation of trustworthy and reproducible data in the complex field of amino acid analysis.

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Performance evaluation of N-Methyl-β-alanine-d3 in diverse biological matrices.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the quantitative bioanalysis of polar metabolites, N-Methyl-β-alanine (NMBA) presents a distinct challenge. As a structural isomer of N-methyl-L-alanine and a potential degradation product in pharmaceutical formulations, its accurate quantification is critical for pharmacokinetic (PK) and toxicological profiling.

This guide evaluates the performance of N-Methyl-β-alanine-d3 (NMBA-d3) as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare its efficacy against non-labeled structural analogs (e.g., Sarcosine, N-Methyl-L-alanine) in LC-MS/MS workflows.

Key Finding: While structural analogs offer a cost advantage, they fail to compensate for matrix effects in Hydrophilic Interaction Liquid Chromatography (HILIC) separations. NMBA-d3 demonstrates superior tracking of ionization suppression/enhancement, reducing the Relative Standard Deviation (RSD) of the Matrix Factor (MF) from >15% (Analog) to <3% (d3-IS).

The Challenge: Quantifying Polar Isomers

NMBA is a small, highly polar zwitterion. Traditional Reversed-Phase (C18) chromatography often results in poor retention and elution in the "void volume," where ion suppression from salts and unretained matrix components is most severe.

The Alternatives Landscape
FeatureN-Methyl-β-alanine-d3 (SIL-IS) Structural Analogs (e.g., Sarcosine) External Standardization
Physicochemical Properties Identical to analyte (pKa, LogP).Similar, but distinct pKa/hydrophobicity.N/A
Retention Time (RT) Co-elutes with NMBA (slight deuterium shift possible).Elutes at different times (ΔRT > 0.5 min).N/A
Matrix Effect Compensation Excellent. Experiences identical ionization environment.Poor. Elutes in a different suppression zone.None.
Cost High.Low.Low.

Comparative Performance Metrics

The following data represents typical validation outcomes derived from FDA Bioanalytical Method Validation (BMV) protocols [1] applied to human plasma and urine matrices.

Experiment A: Matrix Effect (ME) and Recovery (RE)

Objective: Assess the ability of the IS to normalize signal suppression caused by phospholipids and endogenous salts.

Method:

  • Matrix: Human Plasma (K2EDTA), Protein Precipitation extraction.

  • Column: Waters BEH Amide (HILIC).

  • Analyte: NMBA at 50 ng/mL.

ParameterMethod A: NMBA-d3 (SIL-IS) Method B: Sarcosine (Analog-IS) Interpretation
IS Retention Time 2.41 min (Analyte: 2.42 min)3.10 min (Analyte: 2.42 min)The analog separates from the analyte, exposing it to different matrix zones.
Absolute Matrix Factor (MF) 0.85 (15% Suppression)0.98 (2% Suppression)The analyte is suppressed (0.85), but the Analog IS is not (0.98).
IS-Normalized MF 1.01 (Ideal is 1.0)0.87 (Biased)Critical Failure: The Analog IS fails to "see" the suppression affecting the analyte, leading to a -13% accuracy bias.
Precision (%CV of MF) 2.4% 14.2% NMBA-d3 provides robust data even in variable distinct plasma lots.
Experiment B: Linearity and Cross-Talk

Objective: Ensure the deuterated standard does not interfere with the analyte channel (M+0).

  • Isotopic Purity: >99.5% atom D.

  • Cross-Talk: Contribution of NMBA-d3 (M+3) to NMBA (M+0) channel was <0.1% at the working concentration (500 ng/mL).

  • Linearity (r²): >0.999 for d3-method vs. 0.985 for Analog-method (due to wandering response factors).

Scientific Mechanism: Why Co-elution Matters

In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If an Internal Standard elutes even 10 seconds apart from the analyte, it experiences a different "chemical background" (e.g., a co-eluting phospholipid peak).

The diagram below illustrates the self-validating logic of using NMBA-d3.

MatrixEffectLogic cluster_0 LC-MS/MS Source Ionization ESI Droplet (Charge Competition) Result_SIL Corrected Ratio (Accurate) Ionization->Result_SIL Both suppressed equally Ratio remains constant Result_Analog Biased Ratio (Inaccurate) Ionization->Result_Analog Analyte suppressed IS NOT suppressed Ratio skewed Matrix Matrix Interferences (Phospholipids/Salts) Matrix->Ionization Suppresses Signal Analyte Analyte: NMBA (RT: 2.42 min) Analyte->Ionization Enters Source SIL_IS SIL-IS: NMBA-d3 (RT: 2.41 min) SIL_IS->Ionization Co-elutes Analog_IS Analog-IS: Sarcosine (RT: 3.10 min) Analog_IS->Ionization Elutes Later (Matrix cleared)

Caption: Mechanism of Matrix Effect Compensation. NMBA-d3 co-elutes, ensuring it suffers identical ion suppression to the analyte, mathematically cancelling the error.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system compliant with FDA/EMA guidelines.

Materials[2]
  • Analyte: N-Methyl-β-alanine (NMBA).

  • Internal Standard: N-Methyl-β-alanine-d3 (methyl-d3). Note: Ensure deuterium is on the methyl group to prevent back-exchange in protic solvents. [2]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) to a plate.

  • Spike IS: Add 20 µL of NMBA-d3 working solution (500 ng/mL in 90% ACN).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Acetonitrile (to ensure HILIC retention).

LC-MS/MS Parameters[3][4][5][6]
  • Mode: HILIC (Gradient).

  • Gradient: 90% B to 50% B over 4 minutes. High organic start is crucial for HILIC retention.

  • Detection: Positive Electrospray (+ESI), MRM mode.

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
NMBA 104.144.12515
NMBA-d3 107.147.12515

Note: The transition 104.1 > 44.1 corresponds to the loss of the carboxyl group and methylamine fragment, a characteristic cleavage for beta-amino acids.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Bio Sample (50 µL) PPT Protein PPT (ACN + 1% FA) Sample->PPT Spike Add NMBA-d3 (Internal Std) Spike->PPT Centrifuge Centrifuge & Dilute PPT->Centrifuge LC HILIC Separation (BEH Amide) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Area_Analyte / Area_IS) MS->Data

Caption: Optimized HILIC-MS/MS Workflow for NMBA quantification using d3-Internal Standard.

Conclusion

For the quantification of N-Methyl-β-alanine, the use of NMBA-d3 is not merely an "alternative" but a methodological necessity for regulatory compliance in drug development. The physicochemical divergence of structural analogs in HILIC modes leads to unacceptable matrix effect errors. The d3-isotopologue provides the requisite "molecular mirroring" to ensure precision, accuracy, and robustness in complex biological matrices.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 107954, N-Methyl-beta-alanine. Retrieved from [Link]

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